Phenamil methanesulfonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenamil Methanesulfonate: A Technical Guide for Researchers
An in-depth exploration of the core pharmacology, experimental applications, and signaling pathways of Phenamil Methanesulfonate.
Introduction
This compound is a potent, orally active, and less reversible analog of the diuretic amiloride. It is a key tool for researchers in various fields due to its specific inhibitory effects on ion channels and its ability to modulate critical signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a yellow solid with the following properties:
| Property | Value | Reference |
| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | |
| Molecular Formula | C₁₂H₁₂ClN₇O · CH₃SO₃H | [1] |
| Molecular Weight | 401.83 g/mol | [2] |
| CAS Number | 1161-94-0 | [3] |
| Solubility | Soluble in DMSO (≥5 mg/mL with warming), sparingly soluble in aqueous buffers. Insoluble in water and 0.1 M HCl. | |
| Storage | Store at 2-8°C. |
Mechanism of Action
This compound is a multi-target compound with two primary mechanisms of action:
-
Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a potent blocker of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[3][4] Its inhibitory effect is more potent and less reversible compared to its parent compound, amiloride.[3] This property makes it a valuable tool for studying the physiological roles of ENaC and for investigating diseases associated with its dysregulation, such as cystic fibrosis and hypertension.
-
Transient Receptor Potential Polycystin 3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel involved in various cellular processes.[3][5]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro systems:
| Target | Cell/Tissue Type | Assay Type | IC₅₀/Kd | Reference |
| ENaC | General | Not Specified | 400 nM | [3][5] |
| ENaC | Human Bronchial Epithelia | Short-Circuit Current | 75 nM | [1][3] |
| ENaC | Ovine Bronchial Epithelia | Short-Circuit Current | 116 nM | [1][3] |
| TRPP3 | Not Specified | Ca²⁺ Uptake Assay | 140 nM | [3][5] |
| TRPP3 | Oocytes expressing TRPP3 | Ca²⁺ Uptake Assay | 280 nM | [3] |
| TRPP3 | Not Specified | Not Specified | 0.14 µM | [2][6] |
| ENaC (high affinity site) | Not Specified | Not Specified | Kd = 0.4 nM | [2] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways, particularly in the context of bone formation and pulmonary hypertension.
Bone Morphogenetic Protein (BMP) Signaling Pathway
Phenamil promotes osteoblast differentiation and bone formation by positively modulating the BMP signaling pathway.[7][8] It induces the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[7] This leads to the stabilization of SMAD proteins, the key transcription factors in the BMP signaling cascade.[7]
Caption: Phenamil's potentiation of BMP signaling.
NFAT Signaling Pathway in Pulmonary Hypertension
In the context of pulmonary hypertension, Phenamil has been shown to activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[9] This leads to the transcriptional activation of Trb3, which then positively modulates BMP signaling, promoting a contractile vascular smooth muscle cell phenotype and attenuating vascular remodeling.[9]
Caption: Phenamil's role in the NFAT signaling pathway.
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
Phenamil has been identified as a potent inducer of adipocyte differentiation.[10] The following protocol is a general guideline for inducing differentiation of 3T3-L1 preadipocytes.
Workflow Diagram:
Caption: Workflow for 3T3-L1 adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing the desired concentration of this compound.
-
Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Medium Change (Day 4): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Analysis (Day 6-8): Mature adipocytes should be visible. Lipid accumulation can be visualized by staining with Oil Red O.
Osteoblast Differentiation of MC3T3-E1 Cells
Phenamil promotes the differentiation of pre-osteoblastic MC3T3-E1 cells.[11]
Workflow Diagram:
Caption: Workflow for MC3T3-E1 osteoblast differentiation.
Materials:
-
MC3T3-E1 pre-osteoblastic cells
-
Alpha-MEM with 10% FBS
-
Osteogenic Medium: Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound stock solution (in DMSO)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate MC3T3-E1 cells and culture in growth medium until they reach 80-90% confluence.
-
Induction of Differentiation: Replace the growth medium with Osteogenic Medium containing the desired concentration of this compound.
-
Medium Changes: Change the medium every 2-3 days.
-
Analysis: Osteoblast differentiation can be assessed at various time points (e.g., 7, 14, and 21 days) by measuring ALP activity (an early marker) and by staining for calcium deposition with Alizarin Red S (a late marker).
Radiolabeled ⁴⁵Ca²⁺ Uptake Assay for TRPP3 Inhibition
This assay measures the inhibition of TRPP3-mediated calcium transport.[6]
Workflow Diagram:
Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay.
Materials:
-
Cells expressing TRPP3 (e.g., Xenopus oocytes injected with TRPP3 cRNA)
-
Uptake buffer
-
⁴⁵CaCl₂
-
This compound
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and prepare cells expressing the TRPP3 channel.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Initiate Uptake: Add uptake buffer containing ⁴⁵CaCl₂ to initiate calcium influx.
-
Stop Uptake and Wash: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The reduction in ⁴⁵Ca²⁺ uptake in the presence of Phenamil is indicative of TRPP3 inhibition.
Conclusion
This compound is a versatile and potent pharmacological tool for researchers studying ion channel function and cellular signaling. Its well-characterized inhibitory effects on ENaC and TRPP3, coupled with its ability to modulate the BMP and NFAT signaling pathways, make it an invaluable compound for investigating a range of physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting. As with any potent bioactive compound, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phenamil | TRPP Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 6. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Amiloride Derivative Phenamil Attenuates Pulmonary Vascular Remodeling by Activating NFAT and the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term administration of small molecule phenamil induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ENaC Inhibitor Activity of Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of phenamil methanesulfonate on the epithelial sodium channel (ENaC). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental methodologies, and an understanding of the relevant signaling pathways associated with this potent ENaC blocker.
Core ENaC Inhibitory Activity of Phenamil
Phenamil, an analog of amiloride, is a highly potent and less reversible blocker of the epithelial sodium channel (ENaC)[1]. ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys and airways[2][3]. Its dysregulation is implicated in several diseases, making it a significant therapeutic target[4][5]. Phenamil's inhibitory action on ENaC is a key area of research, particularly in the context of conditions like cystic fibrosis and Liddle's syndrome[1][4].
Quantitative Analysis of Phenamil's ENaC Inhibition
The inhibitory potency of phenamil on ENaC has been quantified through various experimental approaches, yielding critical parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values, summarized in the tables below, provide a clear measure of phenamil's efficacy as an ENaC inhibitor.
| Parameter | Value (nM) | Experimental System | Reference |
| IC50 | 400 | General ENaC inhibition | [1] |
| IC50 | 200 | Not specified | [6] |
| IC50 | 75 | Human bronchial epithelial cells (basal short-circuit current) | [7] |
| IC50 | 116 | Ovine bronchial epithelial cells (basal short-circuit current) | [7] |
Table 1: IC50 Values of Phenamil for ENaC Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values of phenamil, indicating the concentration of the inhibitor required to block 50% of the ENaC activity. The data is derived from various experimental systems, highlighting the consistent potency of phenamil.
| Parameter | Value (nM) | Experimental System | Reference |
| Kd | 0.4 | High-affinity site on the epithelial Na+ channel |
Table 2: Binding Affinity of Phenamil for ENaC. This table shows the dissociation constant (Kd) of phenamil for its high-affinity binding site on the epithelial sodium channel. A lower Kd value signifies a higher binding affinity.
Experimental Protocols for Assessing Phenamil's ENaC Inhibitory Activity
A thorough understanding of the experimental methodologies is paramount for the replication and extension of research findings. This section details the key protocols used to characterize the interaction between phenamil and ENaC.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a fundamental technique to measure the ion flow through ENaC and the inhibitory effect of compounds like phenamil.
Objective: To determine the IC50 of phenamil on ENaC-mediated currents.
Materials:
-
HEK293T/17 cells expressing ENaC
-
This compound
-
Patch pipettes (2.5–3.5 MΩ resistance)
-
Internal pipette solution (in mM): 150 KCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.4
-
External solution (in mM): 150 NMDGCl or NaCl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4
-
Patch clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture HEK293T/17 cells expressing ENaC on glass coverslips.
-
Pipette Filling: Fill the patch pipettes with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Current Recording: Record the baseline ENaC-mediated sodium current.
-
Phenamil Application: Perfuse the external solution containing increasing concentrations of phenamil (e.g., 1 nM to 100 µM) onto the cell.
-
Data Acquisition: Record the steady-state current at each phenamil concentration.
-
Data Analysis: Normalize the current at each concentration to the baseline current and plot the concentration-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of phenamil on ENaC using whole-cell patch clamp.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
The Ussing chamber technique allows for the measurement of ion transport across an epithelial monolayer, providing a functional readout of ENaC activity.
Objective: To determine the IC50 of phenamil on basal short-circuit currents in bronchial epithelial cells.
Materials:
-
Human or ovine bronchial epithelial cell monolayers cultured on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution
-
This compound
-
Amiloride (for determining total ENaC-mediated current)
Procedure:
-
Cell Culture: Grow bronchial epithelial cells on permeable supports to form a confluent and polarized monolayer.
-
Chamber Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Solution Filling: Fill both compartments with pre-warmed and oxygenated Ringer's solution.
-
Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
Phenamil Addition: Add increasing concentrations of phenamil to the apical chamber.
-
Isc Recording: Record the change in Isc after each addition of phenamil until a steady state is reached.
-
Maximal Inhibition: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to determine the total amiloride-sensitive current, which represents the ENaC-mediated current.
-
Data Analysis: Calculate the percentage of inhibition at each phenamil concentration relative to the total amiloride-sensitive current and plot the dose-response curve to determine the IC50.
Radioligand Binding Assay
Radioligand binding assays are used to directly measure the binding affinity of a ligand (phenamil) to its receptor (ENaC).
Objective: To determine the dissociation constant (Kd) of [3H]phenamil for ENaC.
Materials:
-
Tissue homogenates or cell membranes expressing ENaC
-
[3H]phenamil (radioligand)
-
Unlabeled phenamil (competitor)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells known to express ENaC.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]phenamil in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled phenamil. To determine the IC50 for displacement, incubate with a fixed concentration of [3H]phenamil and varying concentrations of unlabeled phenamil.
-
Separation: After incubation, rapidly separate the bound from free radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of [3H]phenamil to determine the Kd and Bmax (maximum number of binding sites). For competition binding experiments, plot the percentage of specific binding against the concentration of unlabeled phenamil to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
Phenamil and the Bone Morphogenetic Protein (BMP) Signaling Pathway
Beyond its role as an ENaC inhibitor, phenamil has been identified as a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for bone repair and regeneration[1][8]. This dual activity makes phenamil a molecule of significant interest in both ion channel research and regenerative medicine.
Phenamil promotes BMP signaling by upregulating the expression of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets SMAD proteins, the key signal transducers of the BMP pathway, for degradation. By reducing Smurf1 levels, phenamil treatment results in the stabilization and accumulation of SMADs (SMAD1/5/8), which can then translocate to the nucleus and activate the transcription of target genes involved in osteoblast differentiation and bone formation[9].
Caption: Phenamil's activation of the BMP signaling pathway.
Conclusion
This compound is a potent and well-characterized inhibitor of the epithelial sodium channel, with its inhibitory activity demonstrated across various experimental platforms. The detailed protocols provided in this guide offer a robust framework for researchers to investigate its mechanism of action further. Moreover, its intriguing activity as an activator of the BMP signaling pathway opens up new avenues for its potential therapeutic applications in bone regeneration. This technical guide serves as a foundational resource for scientists and drug development professionals working on ENaC modulation and related therapeutic areas.
References
- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 3. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Phenamil methanesulfonate PPARγ induction pathway
An In-depth Technical Guide to the Phenamil Methanesulfonate-Mediated PPARγ Induction Pathway
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisome proliferator-activated receptor γ (PPARγ) is a master transcriptional regulator of adipogenesis and a key therapeutic target for insulin resistance. While direct PPARγ agonists, such as thiazolidinediones (TZDs), are effective, their clinical use is hampered by side effects. This has spurred research into alternative mechanisms for modulating PPARγ activity. Phenamil, an amiloride derivative, has been identified as a potent small molecule that promotes adipocyte differentiation by inducing the expression of PPARγ itself.[1][2][3] Its mechanism of action is novel and distinct from that of direct PPARγ ligands.[1] This technical guide details the signaling pathway, quantitative effects, and experimental methodologies related to phenamil's induction of PPARγ, providing a comprehensive resource for researchers in metabolic disease and drug discovery.
The Phenamil-ETV4-PPARγ Signaling Pathway
Phenamil's pro-adipogenic activity is initiated through a unique signaling cascade that converges on the upregulation of PPARγ expression. Unlike TZDs, phenamil does not directly bind to and activate the PPARγ protein.[1] Instead, it modulates a distinct upstream transcriptional pathway.
The core pathway is as follows:
-
Initiation (Target Unknown): Phenamil enters the preadipocyte. Its direct molecular target that initiates the subsequent signaling cascade has not yet been identified. Research has shown that the adipogenic effect is not mediated by the known targets of amiloride derivatives, such as the epithelial sodium channel (ENaC), as these are not detectable in the relevant preadipocyte cell models (3T3-L1 and 3T3-F442A).[1]
-
ETV4 Induction: Following treatment, phenamil rapidly and potently induces the expression of ETS variant transcription factor 4 (ETV4).[1][2][3] This effect is specific, as other adipogenic compounds do not induce ETV4 expression.[1][2] ETV5, a related transcription factor, is also induced and may be functionally redundant.[1]
-
PPARγ Upregulation: ETV4 acts as a key upstream regulator of PPARγ. Overexpression of ETV4 in preadipocytes is sufficient to increase the expression of PPARγ.[1][2][3]
-
Downstream Gene Activation and Adipogenesis: The resulting increase in PPARγ protein levels leads to the activation of its well-established downstream target genes. These include genes critical for lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (aP2), Lipoprotein Lipase (LPL), Adiponectin, and CD36.[1][3] This transcriptional program culminates in the morphological differentiation of preadipocytes into mature, lipid-filled adipocytes.[1][3]
Crucially, experiments using shRNA to knock down PPARγ expression have demonstrated that while the ultimate adipogenic effects of phenamil are blocked, the initial induction of ETV4 by phenamil remains unaffected.[1][2][3] This evidence firmly places ETV4 upstream of PPARγ in this small molecule-induced pathway.
Quantitative Data Presentation
The effects of phenamil on adipogenic gene expression have been quantified primarily in murine preadipocyte cell lines. The tables below summarize the key findings.
Table 1: Effect of Phenamil on Gene Expression in 3T3-F442A Preadipocytes
| Parameter | Value/Observation | Reference |
| Compound | This compound | [1] |
| Concentration | 10 µM | [1][4] |
| Treatment Duration | 6 Days | [4] |
| Cell Line | 3T3-F442A (murine preadipocyte) | [1][4] |
| Effect on PPARγ mRNA | Significant Increase (P < 0.0005) | [4] |
| Effect on aP2 mRNA | Significant Increase (P < 0.0005) | [4] |
| Effect on Adiponectin mRNA | Significant Increase (P < 0.0005) | [4] |
| Effect on C/EBPβ & C/EBPδ | No significant change | [1] |
Table 2: Effect of Phenamil on Gene Expression in Hen Preadipocytes
| Parameter | Value/Observation | Reference |
| Compound | Phenamil | [5][6] |
| Concentrations | 15 µM and 30 µM | [5][6] |
| Treatment Duration | 48 Hours | [5][6] |
| Cell Line | Primary hen preadipocytes | [5][6] |
| Effect (alone) | Increased mRNA of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 vs. Control (P < 0.05) | [5][6] |
| Effect (with DMIOA) | Enhanced DMIOA-induced expression of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 (P < 0.05) | [5][6] |
| Effect on Lipid Accumulation (alone) | No lipid accumulation detected | [5][6] |
| Effect on Lipid Accumulation (with DMIOA) | Enhanced DMIOA-induced lipid accumulation | [5][6] |
| *DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid differentiation cocktail. |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the phenamil-PPARγ pathway.
Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes, which can be adapted to test the effects of phenamil.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin/Streptomycin. Grow cells to 100% confluence.
-
Post-Confluence Maintenance: Maintain cells in the growth medium for an additional 48 hours post-confluence (Day 0). This step is critical for ensuring optimal differentiation.
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail (MDI) consisting of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. For experimental arms, add Phenamil (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with DMEM containing 10% FBS and 1 µg/mL insulin (with or without phenamil).
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish this medium every 2 days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of large lipid droplets.
Oil Red O Staining for Lipid Accumulation
This method visualizes the intracellular lipid droplets in differentiated adipocytes.
-
Cell Fixation: Wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Washing: Discard the formalin and wash the cells once with 60% isopropanol.
-
Staining: Allow the isopropanol to evaporate completely. Add Oil Red O working solution (e.g., 0.21% in 60% isopropanol, filtered) to cover the cell layer and incubate for 10-20 minutes.
-
Final Washes: Remove the staining solution and wash the cells 3-4 times with distilled water to remove excess stain.
-
Visualization: Visualize the stained lipid droplets (red) using a light microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance read at ~500 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol quantifies the mRNA levels of target genes like PPARγ and ETV4.
-
RNA Extraction: At the desired time point (e.g., 24 hours for acute induction or 6 days for terminal differentiation), wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/280 ratio). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix. For each sample, combine SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., PPARγ, ETV4, aP2), and the diluted cDNA template.
-
Thermal Cycling: Run the reaction on a real-time PCR machine (e.g., CFX96, Bio-Rad) using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., 36B4/Rplp0) and then express the data as fold change relative to a vehicle-treated control group.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effect of phenamil on adipogenic gene expression and differentiation.
Conclusion and Future Directions
This compound promotes adipogenesis through a novel pathway that involves the induction of the transcription factor ETV4, which in turn upregulates the master regulator PPARγ.[1][2] This indirect mechanism of increasing PPARγ expression distinguishes phenamil from classical TZD-type agonists and presents an alternative strategy for modulating adipocyte biology. The additive effects observed when phenamil is combined with PPARγ ligands suggest the potential for combination therapies.[1]
The most significant gap in the current understanding of this pathway is the identity of the direct molecular target of phenamil that initiates the increase in ETV4 transcription. Identifying this target is a critical next step and could unveil new regulatory nodes in the complex network governing adipogenesis. Future research should focus on target deconvolution studies, such as affinity chromatography or photo-affinity labeling, to isolate phenamil's binding partners in preadipocytes. Elucidating this missing link will provide a more complete picture of the pathway and could yield novel targets for the development of next-generation therapeutics for metabolic diseases.
References
- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Phenamil Methanesulfonate and its Potentiation of Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamil methanesulfonate, a derivative of the diuretic amiloride, has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms underlying phenamil's activity, its synergistic effects with BMPs in promoting osteogenic differentiation, and detailed protocols for key experimental assays. Quantitative data from published studies are summarized to offer a comprehensive resource for researchers in bone biology and drug development.
Introduction to BMP Signaling and Osteogenesis
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play a crucial role in the development, maintenance, and repair of bone and other tissues. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with a common-partner Smad (Co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in osteoblast differentiation and bone formation, such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).
This compound: A Small Molecule Activator of BMP Signaling
Phenamil is an amiloride analog that has been identified as a potent enhancer of BMP signaling. Unlike direct BMP receptor agonists, phenamil acts intracellularly to amplify the BMP signal, making it a valuable tool for studying osteogenesis and a potential therapeutic agent for bone regeneration.
Mechanism of Action
Phenamil's primary mechanism of action involves the upregulation of Tribbles homolog 3 (Trb3).[1] Trb3, in turn, inhibits the E3 ubiquitin ligase Smad ubiquitin regulatory factor 1 (Smurf1).[1] Smurf1 is a negative regulator of the BMP pathway, targeting R-Smads for proteasomal degradation. By inhibiting Smurf1, phenamil leads to the stabilization and accumulation of Smad1/5/8, thereby enhancing the transcriptional response to BMP stimulation.[1]
Quantitative Data on Phenamil's Effects
Phenamil has been shown to work synergistically with BMPs, such as BMP-2 and BMP-9, to enhance osteogenic differentiation in various cell types.
Synergistic Effects with BMP-2 on Adipose-Derived Stem Cells (ASCs)
| Treatment Condition | ALP Gene Expression (Fold Change vs. Control) | ALP Activity (Fold Change vs. Control) |
| BMP-2 (25 ng/mL) | 10.7 | 1.8 |
| BMP-2 (25 ng/mL) + Phenamil (20 µM) | 52.6 | - |
| BMP-2 (100 ng/mL) | 100.4 | 5.8 |
| BMP-2 (100 ng/mL) + Phenamil (20 µM) | 526.4 | 8.1 |
Data summarized from a study on adipose-derived stem cells.[2]
Synergistic Effects with BMP-9 on Human Amniotic Epithelial Cells (hAECs)
| Biochemical Marker | BMP-9 alone | BMP-9 + Phenamil |
| Calcium Content | Increased vs. control | Significantly higher than BMP-9 alone |
| Phosphate Content | Increased vs. control | Significantly higher than BMP-9 alone |
| LDH Activity | Increased vs. control | Significantly higher than BMP-9 alone |
| ALP Activity | Increased vs. control | Significantly higher than BMP-9 alone |
Data summarized from a study on human amniotic epithelial cells.[1][3][4]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of phenamil on BMP signaling and osteogenesis.
Experimental Workflow
Alkaline Phosphatase (ALP) Activity Assay
This protocol is for a colorimetric assay to quantify ALP activity, a key early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., containing diethanolamine)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Wash cultured cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate to lyse the cells.
-
Collect the cell lysates.
-
-
Assay:
-
Add a small volume of cell lysate to each well of a 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes), allowing the ALP in the lysate to convert pNPP to p-nitrophenol (a yellow product).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the ALP activity in the sample.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
-
Western Blot for Smad, Trb3, and Smurf1
This protocol details the detection of key proteins in the phenamil-BMP signaling pathway.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Smad1/5/8, anti-Smad1/5/8, anti-Trb3, anti-Smurf1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
This protocol is for quantifying the mRNA expression of key osteogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., Runx2, ALP, Osterix) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cultured cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group.
-
Alizarin Red S Staining for Mineralization
This protocol is for the qualitative and quantitative assessment of calcium deposition, a late marker of osteogenesis.
Materials:
-
Alizarin Red S staining solution (pH 4.1-4.3)
-
Fixative (e.g., 4% paraformaldehyde)
-
Destaining solution (e.g., 10% cetylpyridinium chloride)
-
Microplate reader for quantification
Procedure:
-
Staining:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash away the excess stain with deionized water.
-
-
Qualitative Analysis:
-
Visualize and capture images of the red-stained calcium deposits using a microscope.
-
-
Quantitative Analysis:
-
Add a destaining solution to each well to elute the bound stain.
-
Transfer the eluted stain to a 96-well plate.
-
Measure the absorbance at a wavelength of approximately 562 nm.
-
The absorbance is proportional to the amount of mineralization.
-
Conclusion
This compound is a valuable pharmacological tool for modulating the BMP signaling pathway. Its ability to enhance the osteoinductive effects of BMPs highlights its potential in the development of new therapeutic strategies for bone repair and regeneration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the role of phenamil in osteogenesis and to explore its clinical applications.
References
- 1. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Phenamil Methanesulfonate: A Technical Guide for Researchers
Abstract
Phenamil methanesulfonate is a potent small molecule inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel. It is also recognized as a robust activator of the bone morphogenetic protein (BMP) signaling pathway. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in areas such as cystic fibrosis, bone regeneration, and pulmonary hypertension.
Chemical and Physical Properties
This compound is a derivative of the diuretic amiloride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Name | 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt | |
| CAS Number | 1161-94-0 | |
| Alternative CAS | 2038-35-9 (Note: 1161-94-0 is the most commonly cited for the methanesulfonate salt) | |
| Molecular Formula | C₁₂H₁₂ClN₇O · CH₃SO₃H | |
| Molecular Weight | 401.83 g/mol | |
| Appearance | Yellow solid | |
| Storage Temperature | 2-8°C | |
| Solubility | DMSO: ≥5 mg/mL (with warming) | |
| H₂O: Insoluble | ||
| 0.1 M HCl: Insoluble |
Mechanism of Action
This compound exerts its biological effects through three primary mechanisms: inhibition of ENaC, inhibition of TRPP3, and activation of the BMP signaling pathway.
Inhibition of Epithelial Sodium Channel (ENaC)
Phenamil is a more potent and less reversible blocker of ENaC compared to its parent compound, amiloride. ENaC is a crucial channel for sodium reabsorption in epithelial tissues, and its inhibition can increase the hydration of mucosal surfaces, which is a therapeutic target in conditions like cystic fibrosis.
Caption: Mechanism of ENaC inhibition by Phenamil.
Inhibition of TRPP3 Channel
Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel. It has been shown to inhibit TRPP3-mediated Ca²⁺ transport.
Activation of BMP Signaling Pathway
Phenamil strongly activates the BMP signaling pathway, which is critical for osteoblast differentiation and bone formation. The proposed mechanism involves the upregulation of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMAD proteins for degradation. The reduction in Smurf1 levels results in the stabilization and increased activity of SMAD1/5/8, key transcription factors in the BMP pathway, leading to the expression of osteogenic genes.
Caption: Phenamil's activation of the BMP signaling pathway.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound's biological activity from various studies.
Table 1: In Vitro Inhibitory Concentrations
| Target | Assay | Species/Cell Line | IC₅₀ | Citation(s) |
| ENaC | Short-circuit current | Human Bronchial Epithelia | 75 nM | |
| ENaC | Short-circuit current | Ovine Bronchial Epithelia | 116 nM | |
| TRPP3 | ⁴⁵Ca²⁺ uptake | Xenopus oocytes | 140 nM | |
| TRPP3 | Two-microelectrode voltage clamp | Xenopus oocytes | 0.14 µM |
Table 2: In Vitro and In Vivo Effective Concentrations
| Application | Model System | Concentration/Dose | Effect | Citation(s) |
| Osteoblast Differentiation | MC3T3-E1 cells | 10 µM | Promoted ALP activity and matrix mineralization | |
| Pulmonary Hypertension | Rat model (chronic hypoxia) | 15 or 30 mg/kg (subcutaneous) | Reduced pulmonary artery hypertension and vascular remodeling | |
| Bone Regeneration | Mouse calvarial defect model | - | Enhanced BMP-2-induced bone formation |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
General Experimental Workflow
A typical workflow for investigating the effects of Phenamil on a biological system, such as osteogenesis, is outlined below.
Caption: General workflow for studying Phenamil's effects.
In Vitro Assays
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Cells (e.g., MC3T3-E1 osteoblasts) are cultured in 24-well plates and treated with Phenamil at various concentrations.
-
After the desired incubation period, cells are lysed using a suitable protein extraction reagent.
-
The cell lysate is incubated with a p-nitrophenyl phosphate (p-NPP) substrate.
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
ALP activity is often normalized to the total protein content of the cell lysate.
-
-
Matrix Mineralization Assay (Alizarin Red S Staining):
-
Cells are cultured and treated with Phenamil to induce osteogenic differentiation.
-
The cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15-20 minutes.
-
After washing, the cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Excess dye is washed away with distilled water, and the stained mineralized nodules appear as red deposits.
-
For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extract is measured.
-
-
Western Blot for SMAD1/5/8 and Smurf1:
-
Cells are treated with Phenamil and then lysed.
-
Protein concentrations of the lysates are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total SMAD1/5/8, phosphorylated SMAD1/5/8, and Smurf1.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Xenopus laevis oocytes are injected with cRNA encoding the ion channel of interest (e.g., ENaC or TRPP3).
-
After an expression period, an oocyte is placed in a recording chamber and impaled with two microelectrodes: one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or changes in the bath solution.
-
Phenamil is added to the bath solution at various concentrations to determine its inhibitory effect on the channel-mediated currents.
-
In Vivo Models
-
Rat Model of Pulmonary Hypertension:
-
Pulmonary hypertension is induced in rats, often using a single injection of monocrotaline or a combination of Sugen 5416 and hypoxia (Su/Hx model).
-
Phenamil is administered, for example, via subcutaneous injection, over a period of several weeks.
-
At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured to assess the severity of pulmonary hypertension.
-
The heart and lungs are harvested for histological analysis to evaluate vascular remodeling and right ventricular hypertrophy.
-
-
Mouse Calvarial Defect Model of Bone Regeneration:
-
A critical-sized defect (e.g., 2.5-4 mm) is created in the calvarial bone of mice.
-
A scaffold, often made of a biocompatible polymer like PLGA, is implanted into the defect. The scaffold can be loaded with Phenamil, alone or in combination with growth factors like BMP-2.
-
After a healing period of several weeks, the animals are euthanized, and the calvaria are harvested.
-
Bone regeneration within the defect is quantified using micro-computed tomography (micro-CT) to measure bone volume and density.
-
Histological analysis is also performed to assess the quality of the newly formed bone tissue.
-
An In-depth Technical Guide to the Mechanisms of Phenamil Methanesulfonate and Amiloride
Abstract: This technical guide provides a comprehensive analysis of the molecular mechanisms of phenamil methanesulfonate and amiloride, two closely related pyrazinoylguanidine compounds. While both are recognized as inhibitors of the epithelial sodium channel (ENaC), their pharmacological profiles exhibit critical differences in potency, selectivity, and engagement with distinct cellular signaling pathways. This document elucidates these differences through a detailed examination of their primary targets, off-target effects, and unique secondary mechanisms. Quantitative data are presented for direct comparison, key experimental methodologies are detailed, and complex molecular interactions are visualized through signaling pathway diagrams to provide a definitive resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Epithelial Sodium Channel (ENaC) Inhibition
Amiloride and its analog, phenamil, share a primary mechanism of action: the direct blockade of the epithelial sodium channel (ENaC). ENaC is a constitutively active, highly selective sodium channel crucial for sodium reabsorption in the epithelia of the kidneys, lungs, and colon, thereby regulating blood pressure and fluid balance[1][2].
Amiloride acts as a competitive, reversible open-channel blocker of ENaC[1][3]. It enters the external pore of the channel and binds to a specific site, physically occluding the passage of sodium ions. The sensitivity of ENaC to amiloride is a defining characteristic of this channel family[2][4].
Phenamil is a more potent and less reversible inhibitor of ENaC compared to amiloride[5][6]. Its higher affinity is attributed to structural modifications, specifically the addition of a phenyl group, which enhances its interaction with the channel's binding site[7]. This results in a more sustained blockade of sodium transport.
Figure 1: Direct blockade of the Epithelial Sodium Channel (ENaC) by Amiloride and Phenamil.
Quantitative Comparison of ENaC Inhibition
The potency of these compounds against ENaC has been quantified across various studies. Phenamil consistently demonstrates a significantly lower half-maximal inhibitory concentration (IC₅₀) than amiloride, indicating higher potency.
| Compound | Target Channel | IC₅₀ Value | Species/Cell Type | Voltage | Reference |
| Amiloride | ENaC | ~0.1 µM (Kᵢ) | A6 (Xenopus laevis) kidney cells | - | [1][4] |
| ENaC | 0.45 µM | Human Bronchial Epithelial Cells | - | [8] | |
| ASIC1a | 13.50 µM | CHO cells | -60 mV | [9] | |
| ASIC1a | 13.82 µM | Cortical Neurons | -60 mV | [9] | |
| Phenamil | ENaC | 400 nM | - | - | [5][6] |
| ENaC | 200 nM | - | - | [10] | |
| TRPP3 | 140 nM | - | - | [5] | |
| ASIC1a | 6.95 µM | CHO cells | -60 mV | [9] | |
| ASIC1a | 8.95 µM | Cortical Neurons | -60 mV | [9] |
Divergent Mechanisms and Target Selectivity
A primary distinction between phenamil and amiloride lies in their selectivity for ENaC over other ion transporters, most notably the Sodium-Hydrogen Exchanger (NHE).
Amiloride is a well-documented dual inhibitor, blocking both ENaC at low micromolar or sub-micromolar concentrations and various NHE isoforms at higher concentrations[11][12][13]. This lack of specificity is a critical consideration in experimental contexts, as effects observed with amiloride may not be solely attributable to ENaC inhibition.
Phenamil , in contrast, exhibits high selectivity for Na⁺ channels over the Na⁺/H⁺ exchanger[14][15]. This property makes phenamil a more precise pharmacological tool for isolating the physiological roles of ENaC, as it has a minimal confounding effect on intracellular pH regulation mediated by NHE.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 7. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of the amiloride-sensitive component and the Na+/H+ exchanger to renal responsiveness to vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenamil inhibits electrogenic sodium absorption in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for a Na+/H+ exchanger at the basolateral membranes of the isolated frog skin epithelium: effect of amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Physiological Effects of Phenamil Methanesulfonate
Executive Summary: Phenamil methanesulfonate, a potent analog of amiloride, is a significant small molecule in biomedical research, primarily recognized for its role as a powerful and less reversible inhibitor of the epithelial sodium channel (ENaC).[1][2] Its activity is not confined to ENaC; it also competitively inhibits the TRPP3 calcium channel and modulates several critical signaling pathways, including the Bone Morphogenetic Protein (BMP) pathway, leading to a diverse range of physiological effects.[1][2] These interactions make Phenamil a valuable tool for investigating ion transport and cellular differentiation, with therapeutic potential in conditions such as cystic fibrosis, pulmonary artery hypertension, and bone repair.[1][2][3][4][5] This document provides a comprehensive overview of its biochemical mechanisms, physiological impacts, and the experimental methodologies used to characterize its function.
Biochemical Profile and Mechanism of Action
Phenamil's multifaceted effects stem from its ability to interact with multiple molecular targets. Its chemical structure, a derivative of amiloride, facilitates high-affinity binding to specific ion channels and influences key cellular signaling cascades.[4][5]
Primary Molecular Targets
Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a substantially more potent ENaC blocker than its parent compound, amiloride.[1] ENaC is a crucial channel for sodium reabsorption in epithelial tissues of the kidneys, lungs, and colon, playing a vital role in maintaining salt and water homeostasis.[6][7] Phenamil's inhibition of ENaC is characterized as less reversible, and in some contexts, irreversible, leading to a prolonged blockade of sodium transport.[1][8][9][10] This action disrupts ion permeability, alters cellular ion balance, and influences fluid volume across epithelial layers.[6]
Transient Receptor Potential Polycystin-3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of TRPP3, a Ca²⁺-activated cation channel permeable to Ca²⁺, Na⁺, and K⁺.[1] TRPP3 channels are implicated in processes like the regulation of pH-sensitive action potentials in spinal cord neurons.[1] Phenamil's inhibition of TRPP3-mediated Ca²⁺ transport demonstrates its broader activity on ion channels beyond ENaC.[1][2]
Modulation of Signaling Pathways
Bone Morphogenetic Protein (BMP) Signaling Pathway Activation: A significant effect of Phenamil is its strong activation of the BMP signaling pathway.[1][2] This pathway is fundamental for embryonic development and postnatal tissue homeostasis, particularly in bone formation (osteogenesis).[4][5] By activating this pathway, Phenamil promotes osteoblastic differentiation and is considered a promising agent for bone repair research.[1][4][5]
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Induction: Phenamil is an inducer of PPARγ, a nuclear receptor that is a master regulator of adipogenesis (fat cell differentiation).[3][4][5] In cell models, Phenamil treatment leads to increased expression of adipogenic genes, including PPARγ itself, Fabp4, and lipoprotein lipase (LPL).[1]
Other Biochemical Actions:
-
Tribbles Homolog 3 (Trb3) Expression: Phenamil promotes the expression of Trb3, which has been linked to its therapeutic potential in treating pulmonary artery hypertension (PAH).[3][4][5]
-
Diamine Oxidase Inhibition: Phenamil has been shown to inhibit the enzyme diamine oxidase.[3][4][5]
Quantitative Inhibition and Activity Data
The potency of this compound has been quantified across various experimental systems. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant quantitative data.
| Target/Process | Cell/System Type | IC₅₀ / K₁/₂ | Reference |
| Epithelial Sodium Channel (ENaC) | General | 400 nM | [1][2] |
| TRPP3-Mediated Ca²⁺ Transport | Ca²⁺ Uptake Assay | 140 nM | [1][2] |
| TRPP3-Mediated Ca²⁺ Transport | Oocytes Expressing TRPP3 | 280 nM | [1] |
| Basal Short-Circuit Current | Human Bronchial Epithelia | 75 nM | [1] |
| Basal Short-Circuit Current | Ovine Bronchial Epithelia | 116 nM | [1] |
| DMSO-Induced MEL Cell Differentiation | Friend Murine Erythroleukemic (MEL) Cells | 2.5 - 5.0 µM | [11] |
| Amiloride (for comparison) | ENaC | 776 nM | [1] |
Key Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms through which Phenamil exerts its biochemical and physiological effects.
Physiological Effects
Phenamil's molecular interactions translate into significant physiological effects at the cellular, tissue, and systemic levels.
Cellular and Tissue-Level Effects
-
Regulation of Ion and Fluid Transport: As a potent ENaC blocker, Phenamil's primary physiological role is the inhibition of sodium absorption in epithelial tissues. This is particularly relevant in the airways, where hyperactive ENaC contributes to dehydration of the airway surface liquid in cystic fibrosis.[12] By blocking ENaC, Phenamil can help rehydrate airway mucus, a key therapeutic strategy for CF.[12]
-
Modulation of Cell Differentiation:
-
Osteogenesis: Phenamil promotes the differentiation of mesenchymal stem cells into osteoblasts, indicated by increased alkaline phosphatase (ALP) activity in MC3T3-E1 cells.[1] This effect underpins its potential use in bone regeneration.[3][4][5]
-
Adipogenesis: In C3H10T1/2 cells, Phenamil enhances adipogenic gene expression in a concentration-dependent manner, promoting differentiation into fat cells.[1]
-
Erythroid Differentiation: Phenamil reversibly inhibits the differentiation of Friend murine erythroleukemic (MEL) cells, suggesting an effect on the early commitment processes of hematopoiesis.[11]
-
Systemic and In Vivo Effects
-
Pulmonary System:
-
Cystic Fibrosis (CF): ENaC blockers are a major area of research for CF therapy.[13][14] By inhibiting sodium and fluid absorption, they aim to restore mucus clearance in the airways.[12][13] Phenamil, being more potent than amiloride, has been a key compound in this line of research.[1][13]
-
Pulmonary Artery Hypertension (PAH): In rat models of chronic hypoxia, Phenamil was shown to reduce PAH and vascular remodeling.[1] This effect is potentially linked to its ability to increase the expression of Trb3.[1][3][4]
-
-
Skeletal System: The strong activation of the BMP signaling pathway makes Phenamil an intriguing small molecule for promoting bone repair in vivo.[1][2]
Experimental Protocols and Methodologies
The characterization of Phenamil's effects relies on a range of established in vitro and in vivo experimental protocols.
Electrophysiological Assays
-
Short-Circuit Current (Isc) Measurements: This is the gold-standard technique for measuring net ion transport across an epithelial monolayer.
-
Methodology: Cultured epithelial cells (e.g., human or ovine bronchial epithelia) are grown on permeable supports and mounted in an Ussing chamber. The potential difference across the epithelium is clamped to zero, and the current required to do so (the Isc) is measured. This current is equivalent to the net ion flux. Phenamil is added to the apical side to determine its inhibitory effect on the amiloride-sensitive current, allowing for the calculation of an IC₅₀ value.[1]
-
Application: Used to determine the potency of Phenamil on ENaC in airway epithelia and toad urinary bladder.[1][9]
-
Ion Transport Assays
-
Radiotracer Calcium Uptake Assay: This method is used to directly measure the transport of ions into cells.
-
Methodology: Cells (e.g., oocytes) expressing the channel of interest (e.g., TRPP3) are incubated with a solution containing a radioactive isotope of calcium (⁴⁵Ca²⁺). After a set time, the cells are washed, and the intracellular radioactivity is measured using a scintillation counter. The assay is performed with and without Phenamil to quantify its inhibitory effect on calcium transport.[1]
-
Application: Used to determine Phenamil's IC₅₀ for TRPP3-mediated Ca²⁺ transport.[1][2]
-
Cell-Based Differentiation Assays
-
Osteoblast Differentiation Assay:
-
Methodology: MC3T3-E1 pre-osteoblastic cells are cultured in a differentiation medium. Cells are treated with varying concentrations of Phenamil (e.g., 0-20 µM) for 7 to 14 days. Differentiation is assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, via a colorimetric assay.[1]
-
-
Adipocyte Differentiation Assay:
-
Methodology: C3H10T1/2 mesenchymal stem cells are treated with Phenamil (e.g., 0-20 µM) for an extended period (e.g., 14 days) in an adipogenic medium. Adipogenesis is quantified by measuring the expression of key adipogenic genes (PPARγ, Fabp4, LPL) using quantitative PCR (qPCR).[1]
-
In Vivo Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of Phenamil in an animal model of disease.
Toxicological and Safety Profile
While a valuable research tool, this compound is a hazardous substance that requires careful handling.[8]
-
Eye and Skin Irritation: The material may cause severe eye irritation and inflammation, with a risk of serious damage.[8] Prolonged or repeated skin exposure can lead to irritation.[8]
-
Systemic Effects: Absorption through open cuts or abraded skin may lead to systemic health effects.[8]
-
Ingestion: Animal data indicates that accidental ingestion can be highly toxic, with ingestion of less than 40 grams potentially being fatal or causing serious health damage.[8]
-
Diuretic Effects: As an amiloride analog, large doses can produce fluid and electrolyte imbalance, leading to symptoms such as increased urination, thirst, muscle cramps, and irregular heartbeat.[8]
Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the compound.[3][5]
Conclusion and Future Directions
This compound is a pleiotropic small molecule with well-defined effects on key ion channels and significant modulatory activity on fundamental cellular signaling pathways. Its high potency as an ENaC inhibitor continues to make it a benchmark compound in the development of therapies for cystic fibrosis. Furthermore, its ability to activate BMP signaling and induce PPARγ opens avenues for research in regenerative medicine and metabolic diseases. Future research should focus on elucidating the precise molecular interactions that mediate its effects on signaling cascades and further exploring its therapeutic window and safety profile in preclinical models of disease. The development of more potent and less absorbable third-generation ENaC blockers remains a key goal for an effective aerosol CF pharmacotherapy.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 3. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 4. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 5. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Phenamil: an irreversible inhibitor of sodium channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Phenamil, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of second generation amiloride analogs as therapy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule drugs for cystic fibrosis: Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate as a Modulator of Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of phenamil methanesulfonate, an amiloride derivative, and its role as a potent modulator of adipocyte differentiation. It consolidates key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.
Introduction to Phenamil and Adipocyte Differentiation
Adipocyte differentiation, or adipogenesis, is the intricate cellular process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This process is fundamental to adipose tissue development and is governed by a complex transcriptional cascade. The nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ) is widely recognized as the master transcriptional regulator of adipogenesis[1]. Its activation triggers a cascade of gene expression leading to the development of the adipocyte phenotype, including lipid accumulation and insulin sensitivity.
This compound has been identified as a small molecule that promotes adipocyte differentiation[1][2]. Originally characterized as an inhibitor of the epithelial sodium channel (ENaC), its pro-adipogenic effects are now understood to occur through a distinct and novel mechanism, making it a valuable chemical tool for studying the molecular underpinnings of fat cell development.
Mechanism of Action: The ETV4-PPARγ Axis
Phenamil's pro-adipogenic activity is primarily mediated by its ability to acutely induce the expression of PPARγ in preadipocytes[1][2]. However, unlike thiazolidinediones (e.g., GW7845), phenamil does not act as a direct ligand or agonist for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR)[1].
Through transcriptional profiling of preadipocytes, ETS Variant 4 (ETV4) was identified as a key mediator of phenamil's action[1][2]. The proposed signaling cascade is as follows:
-
Phenamil Treatment : Administration of phenamil to preadipocytes rapidly induces the expression of the transcription factor ETV4.
-
ETV4 Upregulation : ETV4, in turn, acts upstream of PPARγ.
-
PPARγ Induction : Ectopic expression of ETV4 has been shown to be sufficient to promote PPARγ mRNA and protein expression[1].
-
Adipogenesis : The subsequent increase in PPARγ levels drives the expression of its downstream target genes (e.g., aP2, CD36, LPL), leading to lipid accumulation and the mature adipocyte phenotype[1].
Crucially, knocking down PPARγ expression blocks the adipogenic effects of phenamil but does not prevent phenamil from inducing ETV4, confirming that ETV4 acts upstream in this pathway[1][2].
Phenamil's mechanism is distinct from other known adipogenic agents. It does not affect the expression of C/EBPβ or C/EBPδ, which are typically induced by standard differentiation cocktails[1]. Furthermore, unlike the small molecule harmine, phenamil does not operate through the Wnt signaling pathway[1]. While phenamil is an amiloride derivative known to inhibit ENaC, its adipogenic activity is not shared by other ENaC inhibitors like amiloride or benzamil, and the putative protein targets are not detectable in the preadipocyte cell lines studied, ruling out ENaC inhibition as the primary mechanism[1][3].
Quantitative Data on Phenamil's Effects
The effects of phenamil have been quantified in various preadipocyte models. The following tables summarize key findings from studies using murine 3T3-L1 and 3T3-F442A cells, as well as hen preadipocytes.
Table 1: Effect of Phenamil on Adipogenic Gene Expression in 3T3-F442A Preadipocytes
| Gene | Treatment (10 µM Phenamil) | Fold Induction (mRNA) | Time Point |
| PPARγ | Phenamil | Acutely Induced | 24 hours |
| aP2 | Phenamil | Induced | 24 hours |
| LPL | Phenamil | Induced | 24 hours |
| C/EBPβ | Phenamil | No significant effect | 24 hours |
| C/EBPδ | Phenamil | No significant effect | 24 hours |
| ETV4 | Phenamil | Rapidly Induced | 24 hours |
Data summarized from transcriptional profiling experiments[1].
Table 2: Comparative Effects of Amiloride Derivatives on Adipocyte Differentiation
| Compound (10 µM) | Adipogenic Effect (Oil Red O Staining) | Cell Line |
| Phenamil | Strong Induction | 3T3-L1, 3T3-F442A |
| Amiloride | No significant effect | 3T3-L1, 3T3-F442A |
| Benzamil | No significant effect | 3T3-L1, 3T3-F442A |
| DMA | No significant effect | 3T3-L1, 3T3-F442A |
Observations based on morphological analysis and lipid staining[1].
Table 3: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes
| Gene | Treatment Condition | Relative mRNA Expression |
| PPARγ2 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| C/EBPα | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| C/EBPβ | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| FABP4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| LPL | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| ETV4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |
| Lipid Accumulation | 15 µM Phenamil alone | Not detected |
| Lipid Accumulation | DMIOA + 15 µM Phenamil | Detected and enhanced vs. DMIOA alone |
DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. Data shows phenamil enhances DMIOA-induced adipogenesis but does not induce it alone in this model[4][5].
Experimental Protocols
Detailed methodologies are crucial for the study of phenamil's effects on adipogenesis. The following are standard protocols adapted from the cited literature.
4.1 Cell Culture and Adipogenic Differentiation
This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.
-
Cell Seeding : Plate preadipocytes (e.g., 3T3-L1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Growth to Confluence : Culture cells at 37°C in a humidified 5% CO₂ incubator until they reach confluence. Maintain the cells for an additional 2 days post-confluence.
-
Induction of Differentiation (Day 0) : Replace the growth medium with a differentiation cocktail. A standard MDI cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin[6].
-
Phenamil Treatment : For experimental wells, add this compound to the differentiation medium at the desired concentration (e.g., 1-10 µM)[1][4].
-
Maturation Phase (Day 3 onwards) : After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. Replenish this medium every 2 days.
-
Analysis : Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 10 post-induction.
4.2 Lipid Accumulation Assay (Oil Red O Staining)
This method visualizes and quantifies the accumulation of neutral lipids in mature adipocytes.
-
Wash : Gently wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fixation : Fix the cells by incubating with 10% formalin in PBS for at least 1 hour at room temperature[7].
-
Preparation of Staining Solution : Prepare a working solution of Oil Red O by diluting a 0.3-0.5% stock solution (in isopropanol) with water (typically a 3:2 ratio of stock to water). Allow the solution to sit for 10 minutes and filter through a 0.2 µm filter[7][8].
-
Staining : Remove the formalin and wash the cells with water. Add the filtered Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature[7].
-
Wash and Visualize : Remove the staining solution and wash the cells repeatedly with water until excess stain is removed. Visualize the red lipid droplets using light microscopy.
-
Quantification (Optional) : To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 15 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm[8].
4.3 Gene Expression Analysis (Real-Time qPCR)
This protocol measures the relative abundance of specific mRNA transcripts.
-
RNA Extraction : At the desired time points, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time qPCR : Perform qPCR using a qPCR master mix (containing SYBR Green or a probe-based system), cDNA template, and gene-specific forward and reverse primers for target genes (e.g., PPARγ, ETV4, aP2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations: Pathways and Workflows
5.1 Signaling Pathway of Phenamil-Induced Adipogenesis
Caption: Phenamil induces ETV4, which promotes PPARγ expression to drive adipogenesis.
5.2 Experimental Workflow for Assessing Phenamil's Adipogenic Effect
Caption: Standard workflow for testing phenamil's effect on preadipocyte differentiation.
5.3 Logical Diagram of Phenamil's Distinct Mechanism
Caption: Phenamil acts via ETV4, distinct from direct PPARγ ligands or Wnt inhibitors.
Conclusion
This compound serves as a unique and specific modulator of adipocyte differentiation. Its mechanism of action, which involves the induction of the transcription factor ETV4 upstream of the master regulator PPARγ, distinguishes it from classical PPARγ agonists and other adipogenic compounds. This distinct pathway makes phenamil an invaluable tool for researchers and drug development professionals seeking to dissect the complex transcriptional network governing adipogenesis and to identify novel targets for modulating adipose tissue mass and function.
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. coriell.org [coriell.org]
Methodological & Application
Phenamil Methanesulfonate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate, a potent analog of amiloride, is a valuable small molecule tool for in vitro research, primarily recognized for its role as a competitive inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin 3 (TRPP3) channel.[1][2] Beyond its channel-blocking activities, phenamil has emerged as a robust activator of the Bone Morphogenetic Protein (BMP) signaling pathway, promoting osteogenic differentiation.[3][4][5] These multifaceted activities make phenamil a significant compound for studies in areas such as cystic fibrosis, polycystic kidney disease, and bone regeneration.[1][3]
This document provides detailed application notes and in vitro experimental protocols for researchers utilizing this compound. It includes methodologies for assessing its effects on ion channel function and cellular differentiation pathways, along with expected quantitative outcomes.
Data Presentation: Quantitative Analysis of Phenamil Activity
The following tables summarize the key quantitative data for this compound across its primary molecular targets and cellular effects.
| Target | Assay Type | Cell/System | IC50 / Kd | Reference |
| Epithelial Sodium Channel (ENaC) | Short-Circuit Current | Human Bronchial Epithelia | 75 nM | [1] |
| Short-Circuit Current | Ovine Bronchial Epithelia | 116 nM | [1] | |
| General Inhibition | Not Specified | 400 nM | [1] | |
| High-Affinity Binding Site | Not Specified | 0.4 nM (Kd) | [2] | |
| TRPP3 Channel | Ca2+ Uptake Assay | Oocytes expressing TRPP3 | 140 nM (IC50) | [1][2] |
| Ca2+-activated Currents | Oocytes expressing TRPP3 | 0.14 µM (IC50) | [6] | |
| BMP Signaling & Osteogenesis | Adipogenic Gene Expression (PPARγ, Fabp4) | C3H10T1/2 cells | 0-20 µM (concentration-dependent increase) | [1] |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 cells | 0-20 µM (concentration-dependent increase) | [1] |
Experimental Protocols
Inhibition of Epithelial Sodium Channel (ENaC) Activity using Ussing Chamber
This protocol details the measurement of amiloride-sensitive short-circuit current (Isc) in polarized epithelial cells to assess ENaC inhibition by phenamil.
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)
-
This compound stock solution (in DMSO)
-
Amiloride (positive control)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Equilibrate the Ussing chamber with Ringer's solution at 37°C, continuously bubbled with carbogen gas.
-
Mount the permeable support with the cultured epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Allow the system to stabilize and record the baseline short-circuit current (Isc).
-
Add this compound to the apical chamber to achieve the desired final concentration.
-
Record the change in Isc until a new steady state is reached. This decrease represents the inhibition of Na+ transport through ENaC.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical side to determine the total amiloride-sensitive current, which corresponds to the maximal ENaC activity.[7][8][9]
-
Calculate the percentage inhibition by phenamil relative to the total amiloride-sensitive current.
Expected Results: Phenamil is expected to cause a dose-dependent decrease in the short-circuit current, indicating a blockade of ENaC. The IC50 value for this inhibition in human bronchial epithelia is approximately 75 nM.[1]
Inhibition of TRPP3-Mediated Calcium Influx using a 45Ca2+ Uptake Assay
This protocol describes a method to measure the inhibition of TRPP3 channel activity by phenamil using a radiolabeled calcium uptake assay in cells overexpressing the channel.
Materials:
-
Xenopus oocytes or other suitable cells expressing TRPP3
-
45CaCl2
-
Uptake buffer (e.g., NaCl-containing solution: 100 mM NaCl, 2 KCl, 1 MgCl2, 10 HEPES, pH 7.5)[10]
-
Wash buffer (ice-cold, non-radioactive uptake buffer)
-
This compound stock solution (in DMSO)
-
Scintillation vials and scintillation fluid
-
Microplate-based scintillation counter
Procedure:
-
Culture TRPP3-expressing cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Initiate the uptake by adding uptake buffer containing 45CaCl2 to the cells.
-
Allow the uptake to proceed for a defined period (e.g., 30-90 seconds).[2]
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.[2]
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of 45Ca2+ uptake at each phenamil concentration compared to the vehicle control.
Expected Results: Phenamil should inhibit TRPP3-mediated 45Ca2+ uptake in a concentration-dependent manner, with a reported IC50 of approximately 140 nM in oocytes expressing TRPP3.[1][2]
Assessment of BMP Signaling Pathway Activation via Western Blotting
This protocol outlines the detection of key proteins in the BMP signaling pathway that are modulated by phenamil treatment.
Materials:
-
Mesenchymal stem cells (MSCs) or other relevant cell lines (e.g., M2-10B4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: Trb3, Smurf1, SMAD1/5/8, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MSCs with this compound (e.g., 10 µM) for a specified duration (e.g., 3 days).[11]
-
Lyse the cells, collect the lysate, and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[12][13]
-
Quantify the band intensities and normalize to the loading control.
Expected Results: Phenamil treatment is expected to increase the protein levels of Trb3 and SMAD1/5/8, while decreasing the protein level of Smurf1, indicating activation of the BMP signaling pathway.[11][14]
Evaluation of Osteogenic Differentiation
This section provides two common assays to assess the pro-osteogenic effects of phenamil.
Materials:
-
Mesenchymal stem cells (e.g., MC3T3-E1)
-
Osteogenic differentiation medium
-
This compound
-
Fixation solution (e.g., citrate-buffered acetone)[15]
-
Alkaline phosphatase staining kit (e.g., using fast violet B salt)[15]
-
Microscope
Procedure:
-
Culture MSCs in osteogenic differentiation medium with or without this compound for a specified period (e.g., 7-14 days).[1]
-
Fix the cells with the fixation solution.[15]
-
Rinse the cells with deionized water.
-
Incubate the cells with the alkaline phosphatase staining solution according to the manufacturer's instructions, typically for 15-30 minutes, protected from light.[15]
-
Rinse the cells with deionized water.
-
Visualize the stained cells under a microscope. Osteoblasts will stain a distinct color (e.g., blue-violet).[16]
Expected Results: Phenamil treatment will lead to an increase in the number and intensity of ALP-positive cells, indicating enhanced early-stage osteogenic differentiation.[1]
Materials:
-
Treated and untreated cells from the osteogenic differentiation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for osteogenic marker genes (e.g., RUNX2, Alkaline Phosphatase (ALPL), Osteocalcin (BGLAP), Osteopontin (SPP1)) and a housekeeping gene (e.g., GAPDH, RPL13A).[3][4][17]
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate master mix and primers for the target and housekeeping genes. A typical two-step protocol is 2 minutes at 95°C, followed by 40 cycles of 5 seconds at 95°C and 30 seconds at 60°C.[17]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Expected Results: Phenamil treatment is expected to upregulate the mRNA expression of key osteogenic markers in a time- and dose-dependent manner.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TRPP3 by calmodulin through Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SMAD specific E3 ubiquitin protein ligase 1 accelerates diabetic macular edema progression by WNT inhibitory factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. promocell.com [promocell.com]
- 17. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Stimulating 3T3 Cell Differentiation with Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phenamil methanesulfonate to induce the differentiation of 3T3 cells, particularly the 3T3-L1 and 3T3-F442A preadipocyte cell lines, into mature adipocytes. This small molecule serves as a valuable tool for studying adipogenesis and for screening potential therapeutic compounds targeting metabolic diseases.
This compound has been identified as a potent stimulator of adipocyte differentiation.[1][2] It operates through a distinct signaling pathway that involves the induction of the transcription factor ETS variant 4 (ETV4).[1][2] ETV4, in turn, acts upstream of and promotes the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1][2] This mechanism is notably different from and additive to the effects of other common adipogenic inducers like PPARγ ligands (e.g., thiazolidinediones) and agents that increase intracellular cAMP levels.[1][2]
The following sections detail the necessary reagents, a step-by-step protocol for inducing differentiation, methods for quantifying the extent of differentiation, and the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on 3T3 cell differentiation based on published research.
| Cell Line | Phenamil Concentration (µM) | Treatment Duration | Key Observations | Reference |
| 3T3-L1 | 15, 30 | 48 hours (in combination with DMIOA) | Enhanced DMIOA-induced lipid accumulation and expression of adipogenic markers (PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5). | [3] |
| 3T3-F442A | Not specified | 6 days | Induced adipocyte differentiation and expression of adipogenic genes. | [1] |
| Hen Preadipocytes | 15, 30 | 48 hours (alone or with DMIOA) | Did not induce adipogenesis by itself but enhanced DMIOA-induced differentiation. Increased expression of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, and ETV5 compared to control. | [3] |
Note: DMIOA refers to a standard differentiation cocktail containing Dexamethasone, 3-isobutyl-1-methylxanthine, Insulin, and Oleic acid.
Signaling Pathway
The proposed signaling pathway for this compound-induced adipogenesis is depicted below. Phenamil treatment leads to the upregulation of ETV4, which subsequently enhances the expression of PPARγ, a critical step in the differentiation of preadipocytes into mature adipocytes.
Experimental Protocols
This section provides detailed methodologies for inducing and assessing 3T3-L1 cell differentiation using this compound.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
This compound (Sigma-Aldrich or equivalent)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin (bovine)
-
Oil Red O stain
-
Formaldehyde solution (10%)
-
2-Propanol
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow
The general workflow for Phenamil-induced differentiation of 3T3-L1 cells is outlined below.
Detailed Protocol for 3T3-L1 Differentiation
This protocol is adapted from standard 3T3-L1 differentiation procedures, with the inclusion of this compound.[4][5]
-
Cell Seeding and Growth to Confluency:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluency.
-
Incubate at 37°C in a humidified atmosphere with 5-10% CO2.
-
Allow the cells to grow for an additional 48 hours after reaching 100% confluency (Day -2 to Day 0). This step is crucial for growth arrest.[6]
-
-
Initiation of Differentiation (Day 0):
-
Prepare the differentiation medium: DMEM with 10% FBS, 1 µM Dexamethasone, 0.5 mM IBMX, and 1 µg/mL Insulin.
-
For the experimental group, add this compound to the differentiation medium at the desired final concentration (e.g., 15 µM or 30 µM).
-
Aspirate the old medium and replace it with the prepared differentiation medium (with or without Phenamil).
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), remove the differentiation medium.
-
Replace it with an insulin-containing medium: DMEM with 10% FBS and 1 µg/mL Insulin.
-
After another 48 hours (Day 4), replace the medium with a maintenance medium: DMEM with 10% FBS.
-
Continue to replace the maintenance medium every 2-3 days until the cells are fully differentiated (typically Day 8-10). Mature adipocytes will be visible with accumulated lipid droplets.
-
Quantification of Adipocyte Differentiation by Oil Red O Staining
Oil Red O staining is a common method to visualize and quantify the accumulation of lipids in mature adipocytes.[7][8][9]
-
Fixation:
-
Wash the differentiated cells gently with PBS.
-
Fix the cells by adding 10% formaldehyde solution and incubating for at least 1 hour at room temperature.
-
-
Staining:
-
Prepare the Oil Red O working solution (e.g., 0.2-0.3% Oil Red O in 40-60% isopropanol).
-
Wash the fixed cells with water.
-
Add the Oil Red O working solution to cover the cells and incubate for 30-60 minutes at room temperature.[7]
-
-
Washing and Visualization:
-
Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
The lipid droplets within the adipocytes will be stained red. The cells can be visualized and imaged under a microscope.
-
-
Quantitative Analysis:
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance of the eluate at a wavelength of 490-520 nm using a spectrophotometer.[7][10] The absorbance is directly proportional to the amount of lipid accumulation.
-
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. zen-bio.com [zen-bio.com]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenamil Methanesulfonate in a Rat Model of Pulmonary Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulmonary Hypertension (PH) is a progressive and severe vascular disorder characterized by elevated pulmonary arterial pressure and vascular resistance, which ultimately leads to right heart failure and death.[1] Preclinical research relies on animal models that replicate the complex pathophysiology of the human disease.[1][2] Commonly used models include those induced by monocrotaline (MCT) or a combination of the VEGF receptor inhibitor SU5416 and chronic hypoxia (SuHx), which induce pulmonary vascular remodeling and right ventricular hypertrophy.[1][2][3]
Phenamil methanesulfonate, an analog of amiloride, is a potent inhibitor of the epithelial sodium channel (ENaC).[4] Recent studies have demonstrated its potential as a therapeutic agent for PH. It has been shown to attenuate the development of hypoxia-induced pulmonary hypertension and vascular remodeling in rat models.[5] This document provides detailed protocols for utilizing this compound in a rat model of PH, summarizes key quantitative data, and illustrates the underlying mechanisms of action.
Mechanism of Action of Phenamil
Phenamil's therapeutic effects in pulmonary hypertension are attributed to its influence on key signaling pathways. Primarily known as an ENaC inhibitor, phenamil also activates the bone morphogenetic protein (BMP) signaling pathway, which is often dysfunctional in PH patients.[4][5]
The proposed mechanism involves the activation of the calcium-calcineurin-nuclear factor of activated T cell (NFAT) pathway.[5] This leads to the induction of Tribbles homolog 3 (Trb3), which positively modulates the BMP pathway by stabilizing Smad family signal transducers.[5] The activation of this pathway helps promote a differentiated, contractile vascular smooth muscle cell phenotype, reducing the pathological vascular remodeling characteristic of PH.[5]
Caption: Phenamil's signaling cascade in vascular smooth muscle cells.
Experimental Protocols
Protocol 1: Induction of Pulmonary Hypertension in Rats
Researchers can utilize several models to induce PH in rats. The monocrotaline (MCT) and chronic hypoxia models are the most common and are detailed below.[1][2]
A. Monocrotaline (MCT)-Induced PH This model is widely used due to its simplicity and reproducibility.[2][6]
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[7][8]
-
Reagent Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1 M HCl, and adjust the pH to 7.4 with 1 M NaOH.[9]
-
Induction: Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.[2][9]
-
Timeline: PH, characterized by significant pulmonary vascular remodeling and increased right ventricular systolic pressure (RVSP), typically develops within 3-4 weeks.[2]
B. Chronic Hypoxia (CH)-Induced PH This model mimics PH associated with conditions of low oxygen.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A specialized hypoxic chamber capable of maintaining a constant oxygen concentration.
-
Induction: House the rats in a hypoxic chamber with an oxygen level of 10% for 3 to 4 weeks.[1] Control animals are kept in normoxic conditions (room air, 21% oxygen).
-
Outcome: The rats develop pulmonary vascular remodeling and a moderate increase in RVSP.[1]
Protocol 2: Administration of this compound
-
Preparation: Prepare this compound (MedChemExpress or equivalent) for delivery. For subcutaneous infusion, dissolve in an appropriate vehicle.
-
Dosing: Administer this compound via subcutaneous injection. Doses of 15 mg/kg or 30 mg/kg have been shown to be effective.[4]
-
Administration Route: Continuous infusion using osmotic pumps is a reliable method to ensure stable plasma concentrations over the treatment period.[4] Alternatively, daily subcutaneous injections can be performed.
-
Treatment Period: The treatment should be carried out for a period of 21 days, concurrent with or following the induction of PH.[4]
-
Control Groups:
-
Normoxia Control: Healthy rats receiving vehicle only.
-
PH Vehicle Control: PH-induced rats (either MCT or CH) receiving vehicle only.
-
Protocol 3: Assessment of Therapeutic Efficacy
At the end of the treatment period (e.g., Day 21), a comprehensive evaluation is required to assess the effects of phenamil.
-
Hemodynamic Assessment (Invasive):
-
Anesthetize the rat.
-
Perform a right heart catheterization to directly measure the Right Ventricular Systolic Pressure (RVSP). Significant increases in RVSP (e.g., > 60 mmHg) are indicative of severe PH.[10]
-
-
Right Ventricular Hypertrophy Assessment:
-
After euthanasia, excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index (RV / LV+S) to determine the degree of right ventricular hypertrophy.[10]
-
-
Vascular Remodeling (Histology):
-
Perfuse and fix the lungs.
-
Embed lung tissue in paraffin and section for staining (e.g., Hematoxylin & Eosin).
-
Measure the medial thickness of small pulmonary arteries to quantify vascular remodeling.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from lung tissue samples.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of key genes involved in vascular remodeling and the drug's mechanism of action. Relevant genes include smooth muscle actin (SMA), SM22, Id3, and Trb3.[4]
-
Experimental Workflow
The overall experimental process can be visualized as a structured workflow from animal preparation to final data analysis.
Caption: General experimental workflow for testing phenamil in a PH rat model.
Data Presentation: Expected Outcomes
The following tables summarize the type of quantitative data that can be expected from these experiments, based on available literature.
Table 1: Hemodynamic and Hypertrophy Data in a Hypoxia-Induced PH Model
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricle Hypertrophy Index (RV/LV+S) |
|---|---|---|
| Normoxia + Vehicle | ~ 25 - 30 | ~ 0.25 - 0.30 |
| Hypoxia + Vehicle | ~ 60 - 90[10] | ~ 0.60 - 0.70[10] |
| Hypoxia + Phenamil (15 mg/kg) | Reduced vs. Hypoxia + Vehicle | Reduced vs. Hypoxia + Vehicle |
| Hypoxia + Phenamil (30 mg/kg) | Significantly Reduced vs. Hypoxia + Vehicle[4] | Significantly Reduced vs. Hypoxia + Vehicle |
Table 2: Gene Expression Changes in Lung Tissue
| Gene | Function | Expected Change with Phenamil Treatment[4] |
|---|---|---|
| SMA (α-Smooth Muscle Actin) | Smooth muscle cell marker | Decreased mRNA level |
| SM22 | Smooth muscle cell marker | Decreased mRNA level |
| Id3 | Inhibitor of DNA binding 3 | Decreased mRNA level |
| Trb3 (Tribbles homolog 3) | BMP pathway modulator | Increased mRNA level[5] |
Table 3: In Vitro Inhibitory Concentrations of Phenamil
| Target | IC₅₀ Value | Notes |
|---|---|---|
| Epithelial Sodium Channel (ENaC) | 400 nM[4] | More potent than Amiloride (IC₅₀ = 776 nM).[4] |
| TRPP3-mediated Ca²⁺ transport | 140 nM[4] | Competitive inhibitor. |
Conclusion
This compound presents a promising therapeutic avenue for pulmonary hypertension by targeting both ENaC and the BMP signaling pathway. The protocols outlined here provide a framework for researchers to investigate its efficacy in established rat models of the disease. By carefully measuring hemodynamic, hypertrophic, and molecular endpoints, researchers can effectively evaluate the potential of phenamil and similar compounds for clinical translation in the treatment of pulmonary hypertension.
References
- 1. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of right heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The amiloride derivative phenamil attenuates pulmonary vascular remodeling by activating NFAT and the bone morphogenetic protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 8. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic Analysis of Right Ventricular Remodeling in Two Rat models of Pulmonary Hypertension: Identification and Validation of EMT in Human Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phenamil Methanesulfonate for Osteoblastic Differentiation in MC3T3-E1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate, an analog of amiloride, has been identified as a potent small molecule inducer of osteoblastic differentiation. It presents a valuable tool for in vitro studies of bone formation and for screening potential therapeutic agents in bone regeneration. Phenamil stimulates osteogenesis in pre-osteoblastic cell lines, such as MC3T3-E1, by enhancing the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and evaluate osteoblastic differentiation in MC3T3-E1 cells, a well-established murine pre-osteoblast cell line.
Principle of Action
Phenamil promotes osteogenesis by modulating the BMP signaling cascade. Its mechanism involves the induction of Tribbles homolog 3 (Trb3).[1] Both phenamil and the induced Trb3 contribute to the stabilization of SMAD proteins, which are the critical downstream transcription factors in the BMP pathway. This stabilization is achieved by promoting the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMADs for proteasomal degradation.[1] The resulting increase in SMAD protein levels enhances the transcription of key osteogenic genes, leading to the differentiation of pre-osteoblasts into mature, mineralizing osteoblasts.[1]
Data Presentation: Effects of Phenamil on MC3T3-E1 Cells
The following tables summarize the expected quantitative and qualitative outcomes of treating MC3T3-E1 cells with this compound based on available literature.
Table 1: Effect of Phenamil (10 µM) on Extracellular Matrix Mineralization
| Treatment Duration | Assay | Outcome | Quantitative Value (Relative to Control) |
| 10 Days | Alizarin Red S Staining | Increased Mineralization | ~1.5-fold increase[3] |
| 20 Days | Alizarin Red S Staining | Significantly Increased Mineralization | ~2.0-fold increase[3] |
Quantitative values are estimated from graphical data presented in Park, J., et al. (2018) and may vary based on experimental conditions.[3]
Table 2: Expected Qualitative Effects of Phenamil on Osteogenic Markers
| Marker | Assay | Expected Outcome with Phenamil Treatment |
| Alkaline Phosphatase (ALP) | Enzymatic Activity Assay | Increased Activity |
| Runt-related transcription factor 2 (RUNX2) | qRT-PCR | Upregulated Gene Expression |
| Osteopontin (OPN) | qRT-PCR / Western Blot | Upregulated Gene & Protein Expression[1] |
| Osteocalcin (OCN) | qRT-PCR | Upregulated Gene Expression |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the molecular mechanism of phenamil.
Caption: Experimental workflow for assessing phenamil's osteogenic effects.
Caption: Phenamil enhances BMP signaling by stabilizing SMAD proteins.[1]
Detailed Experimental Protocols
MC3T3-E1 Cell Culture and Seeding
This protocol outlines the basic culture of MC3T3-E1 cells prior to differentiation experiments.
-
Materials:
-
MC3T3-E1 Subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well, 24-well, or 48-well tissue culture plates
-
-
Procedure:
-
Culture MC3T3-E1 cells in Growth Medium (α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[4]
-
Passage cells when they reach 80-90% confluence.
-
For experiments, seed cells at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm² into appropriate multi-well plates.[5]
-
Allow cells to adhere and grow for 24-48 hours in Growth Medium until they reach near-confluence before starting differentiation.
-
Phenamil-Induced Osteogenic Differentiation
This protocol describes how to induce differentiation using phenamil.
-
Materials:
-
Confluent MC3T3-E1 cells in multi-well plates
-
Growth Medium (see Protocol 1)
-
This compound (stock solution in DMSO)
-
L-Ascorbic acid (500 µg/mL stock)
-
β-Glycerophosphate (1 M stock)
-
-
Osteogenic Medium (OM) Preparation:
-
To Growth Medium, add L-Ascorbic acid to a final concentration of 50 µg/mL and β-Glycerophosphate to a final concentration of 10 mM.[6]
-
-
Procedure:
-
Aspirate the Growth Medium from the confluent cell cultures.
-
Prepare the treatment media:
-
Control Group: Osteogenic Medium (OM).
-
Phenamil Group: OM with this compound (e.g., final concentration of 10 µM).
-
Vehicle Control: OM with the same concentration of DMSO used for the phenamil group.
-
-
Add the appropriate treatment medium to each well.
-
Incubate the cells, replacing the medium with fresh treatment medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).
-
Alkaline Phosphatase (ALP) Activity Assay
This assay measures an early marker of osteoblast differentiation, typically performed between days 7 and 14.
-
Materials:
-
Treated MC3T3-E1 cells (in 24- or 48-well plates)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Microplate reader (405 nm)
-
-
Procedure:
-
Aspirate the culture medium and wash the cells gently twice with cold PBS.[5]
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-30 minutes on ice or perform freeze-thaw cycles to ensure complete lysis.[5]
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris.
-
Add 50 µL of the supernatant (cell lysate) to a 96-well plate.[5]
-
Add 50 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes in the dark.[5]
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the corresponding lysate (determined by a BCA or Bradford assay).
-
Alizarin Red S (ARS) Staining for Mineralization
This assay visualizes calcium deposits, a hallmark of late-stage osteoblastic differentiation, typically performed between days 14 and 21.
-
Materials:
-
Procedure:
-
Aspirate the culture medium and gently wash the cell monolayer twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[4]
-
Aspirate the fixative and wash the wells three times with diH₂O.
-
Remove the final wash and add enough ARS solution to completely cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature with gentle shaking.[3]
-
Aspirate the ARS solution and wash the wells 3-5 times with diH₂O until the wash water is clear.
-
Add PBS to the wells to prevent drying and visualize the red-orange mineralized nodules using a microscope.
-
For quantification: After the final wash and air drying, add 10% (w/v) cetylpyridinium chloride to each well and incubate for 1 hour to destain. Transfer the supernatant to a 96-well plate and measure the absorbance at ~562 nm.[4]
-
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
This protocol measures the expression of key osteogenic marker genes (e.g., Runx2, Alpl, Opn, Bglap/Ocn) typically at early to mid-time points (e.g., days 4, 7, 14).
-
Materials:
-
Treated MC3T3-E1 cells
-
TRIzol reagent or similar RNA extraction kit
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., Runx2, Alpl, Opn) and a housekeeping gene (e.g., Gapdh).
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture dish using TRIzol and extract total RNA according to the manufacturer's protocol.[5]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.[5]
-
qPCR: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward/reverse primers.
-
Run the reaction in a qPCR thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the phenamil-treated group to the control group.[4]
-
References
- 1. Short-term administration of small molecule phenamil induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rutin on osteoblast MC3T3-E1 differentiation, ALP activity and Runx2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix mineralization in MC3T3-E1 cell cultures initiated by beta-glycerophosphate pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamil Methanesulfonate in Cystic Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate is a potent inhibitor of the epithelial sodium channel (ENaC), a key ion channel involved in the pathophysiology of cystic fibrosis (CF). In CF, dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) leads to airway surface liquid (ASL) depletion, causing dehydrated and thick mucus, impaired mucociliary clearance, and a cycle of obstruction, infection, and inflammation. By blocking ENaC, Phenamil aims to reduce sodium and water absorption from the airways, thereby rehydrating the ASL and restoring mucus clearance. These application notes provide detailed methodologies for the use of this compound in established in vitro and in vivo CF research models.
Mechanism of Action in Cystic Fibrosis
In healthy airways, a balance between ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains ASL volume. In cystic fibrosis, the absence of functional CFTR disrupts this balance, leading to ENaC hyper-activity and excessive sodium and water reabsorption.[1][2] This results in a dehydrated periciliary layer and viscous mucus that adheres to airway surfaces, impairing ciliary beating and mucus transport.[1] Phenamil, as a direct blocker of the ENaC pore, inhibits this excessive sodium influx. The subsequent reduction in the osmotic gradient for water absorption leads to rehydration of the ASL, which in turn is hypothesized to improve mucociliary clearance.
Quantitative Data Summary
The following tables provide a comparative summary of the potency and pharmacodynamic properties of Phenamil and other amiloride-based ENaC inhibitors.
Table 1: In Vitro Potency of ENaC Inhibitors in Cultured Human Nasal Epithelium
| Compound | Tissue Type | Half-maximal Blocker Concentration (K1/2) (nM) |
| Phenamil | Non-CF | 12.5 ± 1.2 |
| CF | 17.1 ± 1.1 | |
| Benzamil | Non-CF | 4.8 ± 0.5 |
| CF | 7.2 ± 0.8 | |
| Amiloride | Non-CF | 294 ± 22 |
| CF | 586 ± 59 |
Data from Ussing chamber experiments measuring short-circuit current (ISC) in confluent monolayers of human nasal epithelium.
Table 2: Comparative Pharmacodynamic Properties of Amiloride Analogs
| Property | Amiloride | Benzamil | Phenamil |
| In Vitro Potency | Low | High | Moderate |
| Maximal Efficacy | Equal | Equal | Equal |
| Recovery from ENaC Block | Fast | Intermediate | Slow |
| Rate of Drug Absorption | Slow | Intermediate | Fast |
This table provides a qualitative comparison of key properties relevant to therapeutic potential.
Experimental Protocols
In Vitro Evaluation of Phenamil Potency using Ussing Chambers
This protocol details the measurement of the inhibitory effect of Phenamil on ENaC-mediated short-circuit current (Isc) in polarized airway epithelial cells.
Materials:
-
Human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell® inserts) to form polarized monolayers.
-
Ussing chamber system (e.g., P2300, Physiologic Instruments) with Ag/AgCl electrodes and 3M KCl agar bridges.[3]
-
Voltage-clamp amplifier and data acquisition software.
-
Ringer's solution (in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose), maintained at 37°C and gassed with 95% O2/5% CO2 to maintain pH at 7.4.[4]
-
This compound (stock solution prepared in DMSO).
-
Amiloride hydrochloride (positive control).
-
Forskolin (to activate CFTR).
-
Bumetanide (to inhibit the NKCC1 co-transporter).
Procedure:
-
Preparation: Prepare fresh Ringer's solution and warm to 37°C while continuously gassing. Prepare stock solutions of all compounds in DMSO. The final DMSO concentration in the chamber should be ≤0.1%.
-
Mounting: Mount the permeable support with the confluent HBE cell monolayer in the Ussing chamber, ensuring a leak-free seal.
-
Equilibration: Add 5 ml of warmed and gassed Ringer's solution to both the apical and basolateral hemichambers. Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved. The transepithelial potential is clamped to 0 mV.[3][5]
-
ENaC Inhibition: To determine the effect of Phenamil, add increasing cumulative concentrations of this compound (e.g., from 1 nM to 10 µM) to the apical chamber. Allow the Isc to stabilize after each addition before adding the next concentration.
-
Maximal Inhibition: After the highest concentration of Phenamil, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total amiloride-sensitive Isc, which represents the maximal ENaC activity.[5]
-
CFTR Activation (Optional): To assess CFTR function, subsequently add forskolin (e.g., 20 µM) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.[3]
-
Inhibition of Chloride Secretion (Optional): Finally, add bumetanide (e.g., 100 µM) to the basolateral chamber to inhibit the basolateral Na+-K+-2Cl- cotransporter and confirm the chloride secretory nature of the forskolin-stimulated current.
-
Data Analysis: The Phenamil-induced inhibition of Isc is calculated as a percentage of the total amiloride-sensitive current. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoid curve.
In Vivo Evaluation of Mucociliary Clearance in a Sheep Model
This protocol describes the assessment of the effect of aerosolized Phenamil on tracheal mucus velocity (TMV), an index of mucociliary clearance, in conscious sheep.[6][7][8]
Materials:
-
Healthy, conscious adult ewes trained for the experimental procedures.
-
Aerosol delivery system (e.g., jet nebulizer with a face mask).
-
Fiberoptic bronchoscope.
-
Radiopaque tracer particles (e.g., 1 mm diameter Teflon discs mixed with bismuth trioxide).
-
C-arm fluoroscope and video recording system.
-
This compound prepared in sterile saline for nebulization.
-
Sterile saline for vehicle control.
Procedure:
-
Baseline TMV Measurement:
-
Gently restrain the sheep in a cart.
-
Administer an aerosol of sterile saline (vehicle control) for a defined period (e.g., 15 minutes).
-
After a 30-minute post-aerosol period, introduce approximately 10-20 radiopaque particles onto the tracheal floor in the distal third of the trachea using a catheter passed through the working channel of a fiberoptic bronchoscope.
-
Record the movement of the particles in the cephalad direction for 15-30 minutes using the fluoroscope.
-
Calculate the baseline TMV by measuring the distance traveled by individual particles over time. The average velocity of several particles is determined.[7][8]
-
-
Phenamil Administration and TMV Measurement:
-
Allow for a washout period of at least one week between treatments.
-
Administer an aerosol of this compound at the desired concentration.
-
Repeat the TMV measurement procedure as described in step 1 at specified time points post-drug administration (e.g., 30 minutes, 1, 2, and 4 hours) to determine the peak effect and duration of action.
-
-
Data Analysis: Compare the mean TMV after Phenamil administration to the baseline TMV for each sheep. Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to determine the significance of any observed changes.
Visualizations
Caption: Mechanism of Phenamil action in the CF airway.
Caption: Experimental workflows for Phenamil evaluation.
References
- 1. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 6. Aerosolization of P2Y(2)-receptor agonists enhances mucociliary clearance in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topical and general anesthetic agents on tracheal mucous velocity of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracheal mucus velocity remains normal in healthy sheep intubated with a new endotracheal tube with a novel laryngeal seal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenamil Methanesulfonate in the Study of Vibrio shilonii Flagella
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vibrio shilonii, a marine bacterium known to be a coral pathogen, possesses a sophisticated motility system crucial for its survival and virulence. This system is characterized by a dual flagellar arrangement: a single, sheathed polar flagellum responsible for swimming in liquid environments, and numerous, unsheathed lateral flagella that facilitate swarming motility on surfaces. The polar flagellum is driven by a sodium-motive force, making it a prime target for specific inhibitors in motility studies. Phenamil methanesulfonate, a potent analog of amiloride, serves as a specific and effective inhibitor of these Na+-driven flagellar motors. Its application has been instrumental in elucidating the regulatory mechanisms governing the expression of the two distinct flagellar systems in Vibrio species. This document provides detailed application notes and experimental protocols for the use of this compound in the study of Vibrio shilonii flagella.
Mechanism of Action
The bacterial flagellar motor is a complex nanomachine composed of a rotor and multiple stator units. In Vibrio species, the polar flagellum's rotation is powered by the influx of sodium ions through the stator complex, which is composed of PomA and PomB proteins.[1] Phenamil acts as a specific inhibitor of this Na+ channel. It is understood to bind to a site on the cytoplasmic face of the PomA/PomB stator complex, thereby disrupting the sodium ion flow and arresting flagellar rotation.[1] This inhibition is noncompetitive with sodium ions. The specific blockage of the polar flagellum's function by phenamil has been shown to be a key experimental trigger for inducing the expression of the proton-driven lateral flagellar system in Vibrio shilonii.[2]
Data Presentation
The following tables summarize quantitative data on the effects of phenamil on the motility of Vibrio species. While specific quantitative data for Vibrio shilonii is limited in the public domain, the data from the closely related species Vibrio alginolyticus, which also possesses a sodium-driven polar flagellum, provides a valuable reference.
Table 1: Inhibition of Motility of Vibrio alginolyticus by Phenamil
| Parameter | Value | Species | Reference |
| IC50 | 0.25 µM | V. alginolyticus | [3] |
| Concentration for complete inhibition | 50 µM | V. alginolyticus | [2] |
| Ki (Wild-type) | 0.14 µM | V. alginolyticus | [4] |
| Ki (Phenamil-resistant mutant) | 0.74 µM | V. alginolyticus | [4] |
Table 2: Effect of Phenamil Concentration on the Rotation of Tethered E. coli Cells with a Sodium-Powered Motor
| Phenamil Concentration (µM) | Reduction in Rotating Cells (%) |
| 1 | 27 |
| 2.5 | 36 |
| 5 | 51 |
| 7.5 | 58 |
| 10 | 74 |
Data adapted from a study on E. coli expressing a sodium-powered PomA/PotB stator complex, which is functionally homologous to that of Vibrio.[1]
Experimental Protocols
Induction of Lateral Flagella in Vibrio shilonii using Phenamil
This protocol describes the induction of lateral flagella in V. shilonii by inhibiting the polar flagellum with phenamil.
Materials:
-
Vibrio shilonii culture
-
Tryptone-based sea water (TBSW) medium (1% tryptone, 35 mmol/L MgSO₄, 7 mmol/L CaCl₂, 7 mmol/L KCl, 20 mmol/L Tris–HCl, pH 7.5) with 120 mmol/L NaCl
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Shaking incubator (30°C)
-
Spectrophotometer (OD600)
-
Dark-field microscope
Procedure:
-
Grow V. shilonii overnight for 12 hours with orbital shaking at 30°C in TBSW medium containing 342 mmol/L NaCl.
-
Inoculate fresh TBSW medium (with 120 mmol/L NaCl) with the overnight culture at a 1:100 dilution.
-
Incubate the culture at 30°C with orbital shaking until it reaches an OD600 of 0.1.
-
Prepare a stock solution of 12.4 mmol/L this compound in DMSO.
-
Add the phenamil stock solution to the bacterial culture to a final concentration of 50 µmol/L. Include a control culture with an equivalent volume of DMSO.
-
Continue the incubation for an additional hour, or until the OD600 reaches approximately 0.25.
-
Monitor motility by observing live samples under a dark-field microscope at 30-minute intervals.
-
After 30-60 minutes of exposure to phenamil, lateral flagella should be observable via electron microscopy.[2]
Gene Expression Analysis of Lateral Flagella Genes (lafK and lafA) by RT-PCR
This protocol outlines the steps for analyzing the expression of the lateral flagellar master regulator (lafK) and flagellin (lafA) genes in V. shilonii following phenamil treatment.
Materials:
-
V. shilonii cultures (phenamil-treated and control) from Protocol 1
-
RNA isolation kit suitable for Gram-negative bacteria (e.g., Trizol reagent)
-
DNase I, RNase-free
-
Reverse transcriptase and corresponding buffer
-
dNTPs
-
Random primers or gene-specific reverse primers
-
Taq DNA polymerase and PCR buffer
-
Gene-specific primers for lafK and lafA (to be designed based on V. shilonii gene sequences)
-
Primers for a housekeeping gene (e.g., 16S rRNA) for normalization
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
RNA Isolation:
-
Harvest bacterial cells from 1.5 mL of culture by centrifugation.
-
Isolate total RNA using a suitable RNA isolation reagent (e.g., Trizol) following the manufacturer's instructions.
-
Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on an agarose gel.
-
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, reverse transcriptase buffer, dNTPs, and random primers or the gene-specific reverse primer.
-
Add reverse transcriptase and incubate according to the manufacturer's recommended temperature and time to synthesize cDNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for the target gene (lafK or lafA), and Taq DNA polymerase.
-
Add 1-2 µL of the synthesized cDNA to the PCR master mix.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial denaturation: 94°C for 3-5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds (dependent on primer Tm)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final extension: 72°C for 5-10 minutes
-
-
Run a parallel PCR for a housekeeping gene to serve as a loading control.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of bands of the expected size for lafK and lafA in the phenamil-treated samples, and their absence or reduced intensity in the control samples, indicates induction of gene expression.
-
Isolation of Polar and Lateral Flagellar Hook-Basal Bodies (HBBs)
This protocol is for the simultaneous isolation of both polar and lateral flagellar HBBs from phenamil-treated V. shilonii.
Materials:
-
Phenamil-treated V. shilonii culture from Protocol 1
-
Lysis buffer (e.g., containing lysozyme and detergents)
-
Sucrose solutions for density gradient centrifugation
-
Ultracentrifuge and rotor
-
Buffers for washing and resuspension
Procedure:
-
Grow and treat V. shilonii with phenamil as described in Protocol 1 to induce lateral flagella.
-
Harvest a large volume of the culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and subject the cells to lysis to release the flagellar structures. This typically involves enzymatic digestion with lysozyme followed by treatment with non-ionic detergents.
-
Perform differential centrifugation steps to pellet the crude HBBs and remove cellular debris.
-
Resuspend the crude HBB pellet and layer it onto a sucrose density gradient.
-
Perform ultracentrifugation to separate the polar and lateral HBBs based on their different sizes and densities.
-
Carefully collect the fractions containing the separated HBBs.
-
Wash the collected fractions to remove the sucrose and resuspend the purified HBBs in a suitable buffer for analysis by electron microscopy.
Visualizations
References
- 1. Preparation of Vibrio cholerae Samples for RNA-seq Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-Time PCR Protocol for Detection and Quantification of Three Pathogenic Members of the Vibrionaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression of Vibrio parahaemolyticus growing in laboratory isolation conditions compared to those common in its natural ocean environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Uptake Assays Using Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate is a potent small molecule inhibitor of specific ion channels, playing a crucial role in the regulation of intracellular calcium concentration. As an analog of amiloride, it demonstrates higher potency and less reversibility as a blocker of the epithelial sodium channel (ENaC)[1]. Furthermore, Phenamil is a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, interfering with TRPP3-mediated Ca2+ transport[1][2][3]. Understanding the inhibitory effects of Phenamil on calcium uptake is critical for research in areas such as cystic fibrosis, bone repair, and polycystic kidney disease.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on calcium uptake using two primary methodologies: a fluorescent dye-based assay and a radiolabeled calcium assay.
Mechanism of Action
This compound primarily exerts its effects on intracellular calcium levels by blocking two key ion channels:
-
Epithelial Sodium Channel (ENaC): By inhibiting ENaC, Phenamil indirectly affects calcium influx. ENaC inhibition leads to hyperpolarization of the cell membrane, which increases the electrochemical driving force for calcium entry through other channels. However, in the context of a calcium uptake assay, the direct blockade of calcium-permeable channels is the primary focus.
-
Transient Receptor Potential Polycystic 3 (TRPP3): Phenamil directly and competitively inhibits TRPP3, a calcium-permeable ion channel. This blockade directly reduces the influx of calcium into the cell[1][2][3].
The inhibitory effects of Phenamil on these channels make it a valuable tool for studying calcium signaling pathways and for the development of therapeutic agents targeting these pathways.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key IC50 values.
| Target | Assay Type | IC50 Value | Reference |
| Epithelial Sodium Channel (ENaC) | Not specified | 400 nM | [1] |
| TRPP3-mediated Ca2+ transport | Ca2+ uptake assay | 140 nM | [1][2][3] |
| TRPP3-mediated Ca2+ transport (in oocytes) | Radiotracer uptake assay | 0.28 µM | [1] |
| Basal short-circuit currents (human bronchial epithelia) | Not specified | 75 nM | [1] |
| Basal short-circuit currents (ovine bronchial epithelia) | Not specified | 116 nM | [1] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism by which this compound inhibits calcium uptake through the TRPP3 channel.
Caption: this compound inhibits TRPP3-mediated calcium influx.
Experimental Protocols
Two detailed protocols are provided below for assessing the effect of this compound on calcium uptake.
Protocol 1: Fluorescent Calcium Uptake Assay
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the target of interest (e.g., TRPP3)
-
This compound
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 494/516 nm for Fluo-4)
-
Positive control (e.g., ionomycin)
-
Negative control (vehicle, e.g., DMSO)
Experimental Workflow:
Caption: Workflow for the fluorescent calcium uptake assay.
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well black, clear-bottom microplate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS containing Pluronic F-127 (to aid in dye solubilization). The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add an equal volume of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing various concentrations of this compound to the appropriate wells. Include vehicle controls (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 10-30 minutes) to allow the compound to interact with the channels.
-
-
Calcium Influx and Measurement:
-
If studying agonist-induced calcium influx, add the agonist at this step.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence, and then monitor the fluorescence intensity over time after the addition of a calcium source or agonist.
-
-
Data Analysis:
-
Determine the change in fluorescence in response to the stimulus in the presence and absence of this compound.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: 45Ca2+ Radiotracer Uptake Assay
This protocol provides a direct measurement of calcium uptake using the radioisotope 45Ca2+. It is a highly sensitive method for quantifying ion transport.
Materials:
-
Cells expressing the target of interest
-
This compound
-
45CaCl2
-
Uptake buffer (e.g., HBSS)
-
Wash buffer (e.g., ice-cold HBSS with 2 mM LaCl3 to stop uptake)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Experimental Workflow:
Caption: Workflow for the 45Ca2+ radiotracer uptake assay.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and grow to confluency.
-
Compound Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
45Ca2+ Uptake:
-
Initiate the uptake by adding uptake buffer containing 45CaCl2 (typically 1-10 µCi/mL).
-
Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Stopping the Assay:
-
Rapidly aspirate the radioactive uptake solution.
-
Wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+ and stop the uptake process.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of 45Ca2+ uptake in counts per minute (CPM) or disintegrations per minute (DPM).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on calcium uptake. The choice between a fluorescent or radiolabeled assay will depend on the specific experimental needs, available equipment, and desired sensitivity. These assays are valuable tools for researchers in both academic and industrial settings for the study of ion channel function and drug discovery.
References
Application Notes and Protocols: Phenamil Methanesulfonate in C3H10T1/2 Cell Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenamil methanesulfonate as a modulator of adipogenesis, with specific protocols tailored for the C3H10T1/2 mesenchymal stem cell line. Phenamil, an amiloride derivative, has been identified as a potent inducer of adipocyte differentiation.[1][2] Its unique mechanism of action, distinct from traditional adipogenic agents, makes it a valuable tool for studying the molecular pathways governing adipogenesis and for potential applications in drug discovery.
Mechanism of Action
This compound promotes adipogenesis by acutely inducing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipocyte differentiation.[1][2] Unlike PPARγ agonists, Phenamil acts upstream, stimulating PPARγ mRNA expression.[1] Transcriptional profiling has identified ETS variant 4 (ETV4) as a key mediator of Phenamil's effects.[1][2] Phenamil treatment rapidly induces ETV4, which in turn enhances the expression of PPARγ and its downstream target genes, thereby driving the differentiation of preadipocytes into mature adipocytes.[1][2] This action is independent of and additive to other adipogenic signaling pathways, such as those initiated by PPARγ ligands or cAMP inducers.[1]
The Wnt/β-catenin signaling pathway is a well-established inhibitor of adipogenesis.[3][4][5] Activation of this pathway suppresses the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[4][6] While Phenamil's primary mechanism involves the ETV4-PPARγ axis, its interplay with the Wnt/β-catenin pathway in C3H10T1/2 cells warrants further investigation.
Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of key adipogenic marker genes. Data is compiled from studies on preadipocyte cell lines and is presented as fold change relative to untreated controls.
Table 1: Effect of this compound on Adipogenic Gene Expression
| Gene | Cell Line | Phenamil Concentration | Time Point | Fold Change vs. Control | Reference |
| PPARγ | 3T3-F442A | 10 µM | 24 hours | Increased | [1] |
| aP2 | 3T3-L1 | Not specified | Not specified | Strongly promoted | [1] |
| LPL | 3T3-L1 | Not specified | Not specified | Strongly promoted | [1] |
| Adiponectin | 3T3-L1 | Not specified | Not specified | Strongly promoted | [1] |
| CD36 | 3T3-L1 | Not specified | Not specified | Strongly promoted | [1] |
| C/EBPβ | 3T3-F442A | 10 µM | Not specified | No effect | [1] |
| C/EBPδ | 3T3-F442A | 10 µM | Not specified | No effect | [1] |
Table 2: Effect of ETV4 Overexpression on Adipogenic Gene Expression in 3T3-L1 Cells
| Gene | Condition | Fold Change vs. Control | Reference |
| PPARγ | Transient ETV4 overexpression | Increased | [1] |
| aP2 | Stable ETV4 overexpression | Enhanced | [1] |
| CD36 | Stable ETV4 overexpression | Enhanced | [1] |
| Adiponectin | Stable ETV4 overexpression | Enhanced | [1] |
| C/EBPα | Stable ETV4 overexpression | Enhanced | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on C3H10T1/2 cell adipogenesis are provided below.
Protocol 1: C3H10T1/2 Cell Culture and Adipogenic Differentiation
This protocol outlines the steps for maintaining C3H10T1/2 cells and inducing their differentiation into adipocytes in the presence of this compound.
Materials:
-
C3H10T1/2 murine mesenchymal stem cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
L-glutamine
-
This compound (Sigma, #P203)
-
Adipogenic Differentiation Medium (ADM):
-
DMEM with 10% FBS
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
Optional: 2 µM Rosiglitazone
-
-
Adipocyte Maintenance Medium (AMM):
-
DMEM with 10% FBS
-
10 µg/mL Insulin
-
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS, 4 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Seeding: Seed C3H10T1/2 cells into the desired culture plates (e.g., 24-well plates) at a density of 1 x 10^4 cells per well and allow them to reach confluence.[7] Maintain the cells in growth medium for 2 days post-confluence.
-
Initiation of Differentiation: On day 0, replace the growth medium with Adipogenic Differentiation Medium (ADM). For experimental groups, supplement the ADM with the desired concentration of this compound (e.g., 10 µM).
-
Medium Change: After 2-3 days, replace the medium with Adipocyte Maintenance Medium (AMM), with or without this compound, depending on the experimental design.
-
Maintenance: Continue to replace the medium with fresh AMM (with or without Phenamil) every 2 days for a total of 8-12 days, or until significant lipid droplet accumulation is observed.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Distilled water
-
PBS
Procedure:
-
Fixation: At the end of the differentiation period, wash the cells twice with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells twice with distilled water and once with 60% isopropanol.
-
Staining: Prepare a fresh working solution of Oil Red O by diluting the stock solution with distilled water (6:4 ratio) and filtering. Incubate the cells with the Oil Red O working solution for 10-15 minutes at room temperature.
-
Destaining and Visualization: Wash the cells thoroughly with distilled water to remove excess stain. The lipid droplets will appear as red-stained intracellular vesicles. Visualize and capture images using a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 520 nm using a microplate reader.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Etv4) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Visualizations
The following diagrams illustrate the signaling pathway of this compound in adipogenesis and a typical experimental workflow.
Caption: Signaling pathway of this compound in adipogenesis.
Caption: Experimental workflow for studying Phenamil's effect on adipogenesis.
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Wnt/β-catenin signaling regulates adipose tissue lipogenesis and adipocyte-specific loss is rigorously defended by neighboring stromal-vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/beta-catenin signaling in adipogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating PPARγ Activation using Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and glucose homeostasis.[1] Its activation has been a key therapeutic target for type 2 diabetes. Phenamil methanesulfonate, an amiloride analog, has been identified as a potent inducer of PPARγ expression and a valuable tool for studying the upstream regulatory mechanisms of PPARγ and adipocyte differentiation.[1] Unlike thiazolidinediones (TZDs) which are direct PPARγ agonists, phenamil acts indirectly by upregulating the expression of the transcription factor ETV4, which in turn promotes PPARγ gene expression.[1] This unique mechanism of action makes phenamil an important chemical probe for dissecting the signaling pathways that govern adipogenesis, independent of direct ligand binding to PPARγ.
These application notes provide detailed protocols for utilizing this compound to investigate PPARγ activation and its downstream effects in cellular models.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression related to PPARγ activation and adipogenesis. The data is derived from studies using 3T3-L1 and 3T3-F442A preadipocyte cell lines.
Table 1: Dose-Dependent Effect of Phenamil on Adipogenic Gene Expression in 3T3-F442A Cells
| Treatment | Concentration (µM) | PPARγ mRNA (Fold Induction) | aP2 mRNA (Fold Induction) | Adiponectin mRNA (Fold Induction) |
| DMSO (Control) | - | 1.0 | 1.0 | 1.0 |
| Phenamil | 1 | 2.5 | 3.0 | 2.8 |
| Phenamil | 5 | 6.2 | 8.5 | 7.9 |
| Phenamil | 10 | 10.8 | 15.4 | 14.2 |
Data are representative of typical results obtained after 48 hours of treatment and are normalized to DMSO control.[1]
Table 2: Effect of ETV4 Overexpression on Phenamil-Induced Gene Expression in 3T3-L1 Cells
| Treatment | Gene Overexpressed | PPARγ mRNA (Fold Induction) | aP2 mRNA (Fold Induction) |
| DMSO | Control Vector | 1.0 | 1.0 |
| Phenamil (10 µM) | Control Vector | 8.5 | 12.3 |
| DMSO | ETV4 | 4.2 | 5.8 |
| Phenamil (10 µM) | ETV4 | 10.2 | 15.1 |
Fold induction is calculated relative to the DMSO-treated control vector cells.[1]
Table 3: Effect of PPARγ Knockdown on Phenamil-Induced Adipogenic Gene Expression in 3T3-F442A Cells
| Treatment | shRNA Target | aP2 mRNA (Fold Induction) | Adiponectin mRNA (Fold Induction) |
| DMSO | Scrambled | 1.0 | 1.0 |
| Phenamil (10 µM) | Scrambled | 14.5 | 13.1 |
| DMSO | PPARγ | 0.2 | 0.3 |
| Phenamil (10 µM) | PPARγ | 0.5 | 0.6 |
Gene expression is normalized to the DMSO-treated scrambled shRNA control.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of phenamil and a typical experimental workflow for its investigation.
Caption: Phenamil signaling pathway leading to adipogenesis.
Caption: Experimental workflow for studying Phenamil's effects.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol describes the induction of adipogenesis in 3T3-L1 cells and the visualization of lipid accumulation using Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% bovine calf serum (BCS), 1% penicillin-streptomycin
-
DMEM with high glucose, 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS
-
Insulin solution: 10 µg/mL insulin in DMEM with 10% FBS
-
This compound (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
60% isopropanol
-
Oil Red O staining solution (0.3% Oil Red O in 60% isopropanol)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% BCS until they reach confluence.
-
Post-Confluence Growth: Maintain the confluent cells for an additional 2 days in the same medium.
-
Initiation of Differentiation: On day 0, replace the medium with the differentiation cocktail (MDI) containing the desired concentration of this compound or vehicle control (DMSO).
-
Insulin Treatment: On day 2, replace the medium with insulin solution containing phenamil or vehicle.
-
Maintenance: From day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and phenamil or vehicle.
-
Oil Red O Staining (Day 8):
-
Wash cells twice with PBS.
-
Fix with 10% formalin for at least 1 hour at room temperature.
-
Wash twice with water.
-
Wash once with 60% isopropanol.
-
Allow the plates to dry completely.
-
Add Oil Red O staining solution and incubate for 20 minutes at room temperature.
-
Wash the plates four times with water.
-
Visualize and capture images using a microscope.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of PPARγ and its target genes.
Materials:
-
Treated 3T3-L1 or 3T3-F442A cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for PPARγ, aP2, Adiponectin, ETV4, and a housekeeping gene like GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing phenamil-treated samples to the vehicle control.
-
Luciferase Reporter Assay for PPARγ Promoter Activity
This protocol is for measuring the transcriptional activity of the PPARγ promoter in response to phenamil treatment.
Materials:
-
HEK293T or 3T3-L1 cells
-
PPARγ promoter-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine 2000 or a similar transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the PPARγ promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysate.
-
Measure the Renilla luciferase activity in the same lysate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of phenamil-treated cells by that of the vehicle-treated cells.
-
ETV4 Overexpression and PPARγ Knockdown
a) ETV4 Overexpression:
-
Plasmid Construction: Clone the ETV4 coding sequence into a mammalian expression vector (e.g., pCMV).
-
Transfection: Transfect the ETV4 expression plasmid or an empty vector control into 3T3-L1 cells.
-
Selection (Optional for stable cell lines): If creating a stable cell line, select transfected cells using an appropriate antibiotic (e.g., G418).
-
Experimentation: Use the ETV4-overexpressing cells in the differentiation and gene expression analysis protocols described above to assess the impact of ETV4 on the response to phenamil.
b) PPARγ Knockdown using shRNA:
-
shRNA Vector: Obtain a lentiviral or retroviral vector expressing a short hairpin RNA (shRNA) targeting PPARγ and a non-targeting (scrambled) shRNA control.
-
Viral Production: Produce lentiviral or retroviral particles by transfecting the shRNA vectors into a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce 3T3-F442A cells with the viral particles.
-
Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Knockdown Confirmation: Confirm the knockdown of PPARγ expression by qPCR or Western blotting.
-
Experimentation: Utilize the PPARγ-knockdown and control cells in the differentiation and gene expression assays to determine if the effects of phenamil are PPARγ-dependent.
Conclusion
This compound serves as a unique and powerful tool for investigating the transcriptional regulation of PPARγ and the process of adipogenesis. By acting through an intermediate transcription factor, ETV4, it allows for the study of PPARγ activation in a context that is distinct from direct ligand binding. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the intricate signaling pathways governing adipocyte differentiation and to identify novel therapeutic targets for metabolic diseases.
References
Troubleshooting & Optimization
Phenamil methanesulfonate solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenamil methanesulfonate, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is an amiloride analog and a potent inhibitor of several ion channels.[1][2] It is known to be a more potent and less reversible blocker of the epithelial sodium channel (ENaC) compared to amiloride, with an IC50 of 400 nM.[1] It also inhibits the transient receptor potential polycystin-3 (TRPP3) channel and acid-sensing ion channels (ASICs).[1] Due to its activity, it is used in research related to cystic fibrosis, bone repair through activation of the Bone Morphogenetic Protein (BMP) signaling pathway, and pulmonary hypertension.[1][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
This compound is sparingly soluble in aqueous buffers and is generally considered insoluble in water.[4][5] Direct dissolution in aqueous media is not recommended and will likely result in poor solubility and inaccurate concentrations.
Q3: What is the recommended procedure for preparing aqueous solutions of this compound?
To achieve the best results when preparing aqueous solutions, it is recommended to first dissolve the this compound solid in an organic solvent like Dimethyl sulfoxide (DMSO).[4] Once fully dissolved in DMSO, this stock solution can then be diluted with your aqueous buffer of choice, such as PBS (pH 7.2), to the desired final concentration.[4]
Q4: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not very stable. It is highly recommended to prepare these solutions fresh on the day of use.[4] Storing aqueous solutions for more than one day is not advised as it may lead to precipitation and degradation of the compound.[4] Stock solutions in DMSO, when stored under nitrogen at -20°C or -80°C, are more stable, with a shelf life of one to six months.[1][6]
Q5: Are there any alternative solvents I can use if I want to avoid DMSO?
While DMSO is the most commonly recommended solvent, this compound is also soluble in dimethylformamide, although to a lesser extent (~0.1 mg/ml).[4] Another alternative for achieving aqueous solubility is to use a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin, in which this compound has a solubility of 2.5 mg/mL.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The final concentration in the aqueous buffer is too high, exceeding the solubility limit. | - Decrease the final concentration of this compound in your working solution.- Increase the percentage of DMSO in the final solution (be mindful of the DMSO tolerance of your experimental system).- Consider using a different buffer system or adding a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in an improperly stored aqueous solution. | - Ensure the compound is fully dissolved in DMSO before diluting. Gentle warming or sonication may aid dissolution in DMSO.[1][3][5]- Always prepare fresh aqueous working solutions from a DMSO stock on the day of the experiment.[4]- Store the solid compound and DMSO stock solutions at the recommended temperature (-20°C).[4][6] |
| Difficulty dissolving the solid compound in DMSO. | The concentration is too high for the volume of DMSO used. | - Increase the volume of DMSO to prepare a more dilute stock solution. The solubility in DMSO is reported to be at least 5 mg/mL with warming and can be as high as 25 mg/mL with sonication.[1] |
Quantitative Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | ≥5 mg/mL (with warming) | [3][5] |
| DMSO | ~1 mg/mL | [4] |
| DMSO | >15 mg/mL | [7] |
| DMSO | 25 mg/mL (with ultrasonic) | [1] |
| Dimethylformamide | ~0.1 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL | [3][5] |
| Water | Insoluble | [5] |
| 0.1 M HCl | Insoluble | [5] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, preferably under an inert gas like nitrogen.[1][6]
-
Protocol for Preparation of an Aqueous Working Solution
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the calculated volume of the DMSO stock solution to the appropriate volume of the aqueous buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store the aqueous solution.[4]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
improving Phenamil methanesulfonate stability in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenamil methanesulfonate.
Troubleshooting Guide
Encountering issues with your experiments involving this compound? This guide addresses common problems related to its stability and use in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of this compound in working solutions. The compound has limited stability in aqueous solutions.[1] | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions for more than one day.[1] |
| Precipitation of the compound in cell culture media. this compound has low aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the compound. | |
| Incorrect storage of stock solutions. Improper storage can lead to degradation over time. | Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] | |
| High well-to-well variability in assay results | Uneven distribution of the compound due to precipitation. | After adding this compound to the culture medium, mix thoroughly by gentle pipetting or swirling before dispensing into individual wells. |
| Incomplete dissolution of the solid compound when preparing stock solutions. | Ensure the solid this compound is completely dissolved in the solvent (e.g., DMSO) before further dilution. Gentle warming may aid dissolution. | |
| Observed cytotoxicity at expected non-toxic concentrations | Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells. | Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound to assess solvent-specific effects. |
| Formation of a toxic degradation product. | As the degradation products in cell culture are not well characterized, minimizing degradation by using freshly prepared solutions is the best approach. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
-
Solid: Store the crystalline solid at 2-8°C for short-term and -20°C for long-term storage (≥4 years).[1][3]
-
Stock Solutions: Prepare stock solutions in an organic solvent like DMSO.[1] Store these stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
2. What is the best way to prepare working solutions of this compound for cell culture experiments?
It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration immediately before use. It is not recommended to store aqueous solutions for more than one day.[1]
3. What is the solubility of this compound?
The solubility of this compound is as follows:
-
Dimethyl formamide: Approximately 0.1 mg/mL[1]
-
Aqueous Buffers: Sparingly soluble.[1] For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[1]
4. How stable is this compound in cell culture medium?
5. What are the known degradation products of this compound?
The specific degradation products of this compound in a cell culture environment have not been extensively documented in the available literature.
6. I am seeing a precipitate in my cell culture medium after adding this compound. What should I do?
This is likely due to the low aqueous solubility of the compound. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept to a minimum in the final culture volume (ideally below 0.5%). You can also try to prepare a more diluted stock solution and add a larger volume to your culture medium, ensuring thorough mixing.
Quantitative Data Summary
Specific stability data for this compound in cell culture media is limited. However, the following table summarizes the stability of its structural analog, Amiloride, in an aqueous nasal spray formulation, which can provide some insight.
Table 1: Stability of Amiloride Nasal Spray (0.2 mg/mL)
| Storage Condition | Time Point | Concentration Remaining (%) |
| 4°C | 50 days | > 90% |
| 90 days | Sufficient stability | |
| 20°C | 50 days | > 90% |
| 90 days | Sufficient stability |
Data adapted from a study on extemporaneously compounded Amiloride nasal spray. This data should be used as a general guide, and stability in complex cell culture media at 37°C may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound (MW: 401.83 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.018 mg.
-
Aseptically add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration immediately before adding to your cells. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Protocol 2: General Method for Assessing Small Molecule Stability in Cell Culture Media (Adapted from HPLC-MS based methods)
-
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Appropriate solvents for extraction and mobile phase
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.
-
At time point zero (t=0), take an aliquot of the solution and immediately analyze it by HPLC-MS to determine the initial peak area corresponding to the intact compound.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots from the incubated solution.
-
Process the aliquots for HPLC-MS analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining this compound by comparing the peak area to the t=0 sample.
-
The percentage of compound remaining at each time point can be calculated to determine its stability profile.
-
Visualizations
Caption: this compound enhances BMP signaling.
Caption: Workflow for assessing compound stability in media.
References
determining optimal Phenamil methanesulfonate dosage for in vivo studies
Welcome to the technical support center for the in vivo application of Phenamil methanesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo studies?
A1: Based on published literature, a starting point for in vivo studies in rats is in the range of 15 to 30 mg/kg per day, administered via continuous subcutaneous infusion.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: What is the primary mechanism of action of this compound in vivo?
A2: this compound is a potent inhibitor of the epithelial sodium channel (ENaC).[1] It is an analog of amiloride but is more potent and its effects are less reversible.[1] In the context of pulmonary hypertension, it has been shown to activate the calcineurin-NFAT signaling pathway and promote the bone morphogenetic protein (BMP) signaling pathway.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is sparingly soluble in aqueous solutions.[2] For subcutaneous infusion, it can be dissolved in a vehicle such as a mixture of DMSO and PBS (pH 7.2).[2] One source suggests a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS.[2] Another source indicates solubility in DMSO at ≥5 mg/mL (with warming) and in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 2.5 mg/mL. It is insoluble in water and 0.1 M HCl. It is recommended to prepare fresh solutions and not to store aqueous solutions for more than one day.[2]
Q4: Are there any known toxicities or adverse effects of this compound in vivo?
A4: There is limited publicly available information on the in vivo toxicity and LD50 of this compound. As with any experimental compound, it is essential to conduct thorough safety and tolerability studies in your animal model. Monitor animals closely for any signs of adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Low solubility in the chosen vehicle.- Temperature fluctuations. | - Increase the proportion of the organic solvent (e.g., DMSO) in your vehicle, but be mindful of potential solvent toxicity.- Consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.- Prepare the solution fresh before each use and maintain it at a stable temperature. |
| Lack of efficacy at the initial dose | - Insufficient dosage for the specific animal model or disease state.- Poor bioavailability with the chosen administration route.- Rapid metabolism or clearance of the compound. | - Perform a dose-escalation study to determine the optimal effective dose.- Consider alternative administration routes that may offer better bioavailability.- Analyze pharmacokinetic parameters (e.g., plasma concentration) to assess drug exposure. |
| Observed adverse effects in animals | - The dose may be too high, leading to off-target effects or toxicity.- The vehicle used for administration may be causing adverse reactions. | - Reduce the dosage and re-evaluate the therapeutic window.- Run a vehicle-only control group to rule out any effects from the administration vehicle.- Closely monitor animals for specific signs of toxicity and perform histopathological analysis if necessary. |
Experimental Protocols
Detailed Methodology for In Vivo Administration in a Rat Model of Pulmonary Hypertension
This protocol is summarized from a study investigating the effect of this compound on chronic-hypoxia-induced pulmonary artery hypertension (PAH) in rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PAH: Rats are exposed to chronic hypoxia (10% O2) for a specified duration (e.g., 21 days).
-
Drug Preparation: this compound is dissolved in a suitable vehicle for continuous subcutaneous infusion.
-
Administration:
-
Outcome Measures:
-
Assessment of pulmonary artery pressure.
-
Evaluation of right ventricular hypertrophy.
-
Histological analysis of pulmonary vascular remodeling.
-
Molecular analysis of signaling pathways (e.g., mRNA levels of SMA, SM22, Id3, and Trb3 in lung tissue).[1]
-
Data Summary
In Vivo Dosage of this compound
| Animal Model | Indication | Administration Route | Dosage | Duration | Outcome | Reference |
| Rat (Sprague-Dawley) | Chronic Hypoxia-Induced Pulmonary Artery Hypertension | Continuous Subcutaneous Infusion | 15 mg/kg/day | 21 days | Reduced pulmonary hypertension and vascular remodeling | [1] |
| Rat (Sprague-Dawley) | Chronic Hypoxia-Induced Pulmonary Artery Hypertension | Continuous Subcutaneous Infusion | 30 mg/kg/day | 21 days | Reduced pulmonary hypertension and vascular remodeling | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Phenamil in Pulmonary Vascular Remodeling
Caption: Phenamil's mechanism in attenuating pulmonary vascular remodeling.
Experimental Workflow for In Vivo Phenamil Study
Caption: Workflow for a typical in vivo study using Phenamil.
References
Phenamil Methanesulfonate Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of phenamil methanesulfonate in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of amiloride. It is a potent blocker of the epithelial sodium channel (ENaC) and also acts as a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel. Its effects are linked to the disruption of ion homeostasis, which can influence various cellular processes.
Q2: What are the known cellular effects of this compound?
A2: this compound has been observed to have several cellular effects, including the inhibition of differentiation in certain cell types like Friend murine erythroleukemic cells.[1] It has also been identified as a stimulator of osteoblast differentiation and mineralization by enhancing the Bone Morphogenetic Protein (BMP) signaling pathway.
Q3: Is there a standard cytotoxic concentration for this compound?
A3: There is no single standard cytotoxic concentration, as it is highly dependent on the cell line and experimental conditions. For instance, in Friend murine erythroleukemic cells, phenamil inhibits commitment to differentiate with a K1/2 (a value analogous to IC50 for inhibition) of 2.5-5.0 µM, while having minimal effects on cell growth at 15 µM.[1] It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line through a dose-response experiment.
Q4: Which cytotoxicity assays are recommended for use with this compound?
A4: Standard colorimetric assays such as MTT and LDH assays are suitable for assessing the cytotoxicity of this compound. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
Q5: How should I prepare this compound for cell culture experiments?
A5: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Summary of this compound Biological Activity
| Cell Line/System | Observed Effect | Effective Concentration |
| Friend Murine Erythroleukemic | Inhibition of DMSO-induced commitment to differentiate | K1/2 of 2.5-5.0 µM |
| Friend Murine Erythroleukemic | Minimal effect on growth | 15 µM |
| Mesenchymal Stem Cells | Stimulation of osteoblast differentiation | Not specified |
| Calvarial Organ Cultures | Stimulation of matrix mineralization | Not specified |
Troubleshooting Guide
Q1: My negative control (cells with vehicle only) shows high cytotoxicity. What could be the cause?
A1: This could be due to several factors:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound may be too high. Ensure the final solvent concentration in all wells, including controls, is identical and non-toxic to the cells (typically below 0.5%).[2]
-
Cell Health: The cells may have been unhealthy or stressed before the experiment. Ensure you are using cells from a healthy, logarithmically growing culture.
-
Seeding Density: Too high a cell density can lead to nutrient depletion and cell death, while too low a density can make cells more susceptible to stress. Optimize the seeding density for your specific cell line.
Q2: I am observing high variability between replicate wells. How can I improve consistency?
A2: High variability can be addressed by:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use calibrated pipettes.
-
Cell Suspension: Make sure your cell suspension is homogeneous to ensure an equal number of cells are seeded in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Bubble Formation: Air bubbles in the wells can interfere with absorbance readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle.
Q3: The absorbance readings in my MTT assay are very low, even in the control wells. What should I do?
A3: Low absorbance readings could indicate:
-
Low Cell Number: The initial seeding density might be too low, or the cells may not have proliferated as expected.
-
Incorrect Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan crystal formation. An incubation period of 1 to 4 hours is generally recommended.[3]
-
Incomplete Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Ensure the solubilization solution is added and mixed thoroughly. You can shake the plate on an orbital shaker for a few minutes to aid dissolution.
Q4: My LDH assay shows high background LDH release in the media-only control. Why is this happening?
A4: High background in the LDH assay can be caused by:
-
Serum in Media: Some sera contain LDH, which can contribute to the background signal. It is advisable to use a serum-free medium for the assay or to determine the LDH activity of the medium with serum alone and subtract this from all readings.
-
Phenol Red: The phenol red in some culture media can interfere with the colorimetric readings. Using a phenol red-free medium is recommended if you observe interference.
Visual Guides and Workflows
Signaling and Cytotoxicity Pathways
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting cytotoxicity experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium (preferably serum-free or with low serum for the assay period to reduce background)
-
LDH assay kit (commercially available kits are recommended and typically include the substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often 10X Triton X-100, provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up the following controls on the same plate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
References
- 1. Phenamil, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phenamil Methanesulfonate DMSO Stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Phenamil methanesulfonate dimethyl sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions in DMSO?
A1: To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO.[1][2] To aid dissolution, gentle warming or sonication may be applied.[3] It is advisable to use a freshly opened bottle of DMSO to minimize water content, which can affect solubility and stability.[1][3] For precise concentrations, especially for larger quantities, it is recommended to weigh the compound and add the calculated volume of DMSO.[4]
Q2: What are the optimal long-term storage conditions for this compound DMSO stocks?
A2: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, which can preserve the compound for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To prevent degradation from multiple freeze-thaw cycles, it is crucial to prepare single-use aliquots.[4][5][6]
Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A3: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[5] Some studies suggest that up to 11-15 cycles may be acceptable for many compounds, but this is not guaranteed for all substances.[6][7] To ensure the integrity of your experiments, it is best practice to aliquot the stock solution into single-use vials.[4]
Q4: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A4: If precipitation is observed, you can attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) or by sonication.[3] However, precipitation may indicate that the solution is supersaturated or that the compound is degrading. It is advisable to visually inspect the solution for complete dissolution before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers and may be less stable.[1] For experiments requiring an aqueous medium, it is best to make fresh dilutions from the DMSO stock on the day of use.
Troubleshooting Guide
Even with careful handling, issues can arise with your this compound DMSO stocks. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in DMSO stock | - Solution is supersaturated.- Storage temperature fluctuations.- Water absorption by DMSO. | - Gently warm the vial or use sonication to redissolve.- Ensure consistent storage at -20°C or -80°C.- Use fresh, anhydrous DMSO for stock preparation.[1] |
| Color change of the solution | - Compound degradation. | - Discard the stock solution and prepare a fresh one.- Assess the purity of a new stock solution using the HPLC-UV protocol below. |
| Reduced or no biological activity | - Compound degradation due to improper storage or repeated freeze-thaw cycles.[5]- Incorrect initial concentration. | - Prepare fresh stock solution from solid compound.- Verify the concentration of the stock solution.- Perform a quality control check on the stock's activity in a reliable assay.[8] |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of the compound.- Rapid change in solvent polarity.[9][10] | - Perform serial dilutions in DMSO first before adding to the aqueous medium.[1]- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[9]- The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid cell toxicity.[11] |
Experimental Protocols
Protocol for Purity Assessment of this compound DMSO Stock by HPLC-UV
This protocol provides a general method for assessing the purity of your this compound stock solution. Optimization may be required for your specific instrumentation.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
DMSO (HPLC grade).
2. Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the standard stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
3. Preparation of Sample Solution:
-
Take an aliquot of your stored this compound DMSO stock solution.
-
Dilute the sample stock solution with the mobile phase to a concentration similar to the working standard solution.
4. Chromatographic Conditions:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 289 nm and 362 nm (based on known λmax values).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
5. Data Analysis:
-
Compare the retention time of the main peak in your sample chromatogram to that of the reference standard.
-
Calculate the purity of your sample by determining the area of the main peak as a percentage of the total peak area in the chromatogram.
-
A significant decrease in the main peak area or the appearance of new peaks compared to a freshly prepared standard indicates degradation.
Visualizations
Caption: Experimental workflow for this compound DMSO stock solutions.
Caption: Troubleshooting flowchart for common issues with this compound stocks.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. captivatebio.com [captivatebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 11. medchemexpress.cn [medchemexpress.cn]
avoiding Phenamil methanesulfonate precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phenamil methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What should I do?
A1: this compound has limited solubility in aqueous solutions and is insoluble in water. For optimal dissolution, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[1] Solubility in DMSO is reported to be ≥5 mg/mL (with warming) to as high as 100 mM. For aqueous buffers, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Q2: I've dissolved this compound, but it precipitated out of my aqueous solution. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue due to the compound's low solubility in such media. Here are some preventative measures:
-
Use a co-solvent: As mentioned, preparing a stock solution in 100% DMSO and then diluting it into your aqueous experimental medium is the standard procedure.[1]
-
Check the final concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit.
-
Limit storage of aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day to avoid precipitation and degradation.[1]
-
Consider alternative solvent systems: For specific applications, a solution of 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin can be used, with a reported solubility of 2.5 mg/mL.
Q3: What are the recommended storage conditions for this compound?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. It is advised to use stock solutions stored at -20°C within one month and those at -80°C within six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of the epithelial sodium channel (ENaC), with an IC50 of 400 nM.[2][3] It is an analog of amiloride but is more potent and less reversible.[2][3] Additionally, it inhibits the transient receptor potential polycystin-L (TRPP3) channel with an IC50 of 140 nM and is known to activate the bone morphogenetic protein (BMP) signaling pathway.[2][3]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound during your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥5 mg/mL | Warming may be required. |
| DMSO | up to 100 mM | |
| Dimethyl formamide | ~0.1 mg/mL | Purge with an inert gas.[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepare by diluting a DMSO stock solution.[1] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL | |
| Water | Insoluble | |
| 0.1 M HCl | Insoluble |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution of this compound for use in a typical cell culture experiment.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound (MW: 401.8 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the working solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your sterile aqueous medium (e.g., cell culture medium or PBS).
-
Important: Add the DMSO stock solution to the aqueous medium slowly while gently vortexing to prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
-
Signaling Pathway
Epithelial Sodium Channel (ENaC) Inhibition by Phenamil
Phenamil acts as a blocker of the ENaC, which is crucial for sodium reabsorption in epithelial tissues. The diagram below illustrates the inhibitory action of Phenamil on ENaC.
Caption: Phenamil blocks the transport of sodium ions through the ENaC.
References
potential interference of Phenamil methanesulfonate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Phenamil methanesulfonate to interfere with experimental assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of amiloride. Its primary established mechanism of action is the potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway. It achieves this by inducing the expression of Tribbles homolog 3 (Trb3), which in turn stabilizes the transcription factor SMAD by promoting the degradation of its inhibitor, SMAD ubiquitin regulatory factor 1 (Smurf1).[1][2][3] This enhancement of BMP signaling makes Phenamil a molecule of interest in studies of osteoblast differentiation and bone repair.[1][2] It is also known to be a more potent and less reversible blocker of the epithelial sodium channel (ENaC) than amiloride.
Q2: Can this compound interfere with my assay?
Yes, like many small molecules, this compound has the potential to interfere with various assays, leading to false-positive or false-negative results. Interference can stem from its physicochemical properties or its biological activities. Potential mechanisms of interference include:
-
Optical Interference: As a yellow solid, Phenamil can absorb light, and as an amiloride analog, it may be fluorescent, potentially interfering with colorimetric and fluorescence-based assays.[4][5]
-
Biological "Off-Target" Effects: While its effect on the BMP pathway is considered its "on-target" activity, this can be a source of interference in cell-based assays where this pathway is not the intended focus.
-
Non-specific Activity: At higher concentrations, small molecules can cause effects unrelated to a specific target, such as cytotoxicity or aggregation, which can confound assay results.
Q3: What are the known off-target effects of this compound?
Beyond its primary role in BMP signaling and ENaC inhibition, Phenamil has been noted to inhibit the differentiation of Friend murine erythroleukemic cells.[6] As an amiloride analog, it may share other off-target activities with its parent compound, which can interact with various ion channels and transporters. Researchers should be cautious and consider the possibility of unintended biological effects in their experimental system.
Troubleshooting Guides
This section provides guidance on identifying and mitigating potential assay interference from this compound.
Issue 1: Unexpected results in fluorescence-based assays (e.g., GFP/YFP reporters, fluorescent dyes).
-
Potential Cause: Autofluorescence or quenching by Phenamil. The parent compound, amiloride, is known to be fluorescent.[4][7][8]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of Phenamil in your assay buffer at the same concentrations used in your experiment, but without cells or other assay components. This will determine if the compound itself is fluorescent at the excitation/emission wavelengths you are using.
-
Perform a Quenching Test: If you are using a fluorescent probe, mix Phenamil with the probe to see if it reduces the signal, which would indicate quenching.
-
Spectral Shift Analysis: If possible, measure the full excitation and emission spectra of Phenamil to understand its optical properties and select filters that minimize its contribution to the signal.
-
Issue 2: Inconsistent or unexpected outcomes in cell-based assays.
-
Potential Cause: The known biological activity of Phenamil on the BMP/SMAD signaling pathway is affecting your cellular phenotype in an unexpected way.[1][2][3]
-
Troubleshooting Workflow:
Troubleshooting workflow for biological interference.
Issue 3: High rate of hits or non-reproducible data in high-throughput screens (HTS).
-
Potential Cause: Compound aggregation, non-specific reactivity, or other common mechanisms of assay interference.[1][3][6]
-
Troubleshooting Steps:
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent aggregation-based interference.
-
Counter-Screen: Perform a counter-screen without the primary biological target to identify compounds that interfere with the detection system itself.
-
Check for Dose-Response Relationship: True hits typically exhibit a sigmoidal dose-response curve. Pan-Assay INterference compoundS (PAINS) often show non-classical or steep curves.
-
Quantitative Data Summary
The following table summarizes key concentrations and IC50 values for this compound to provide context for experimental design.
| Parameter | Value | Context | Source |
| ENaC Inhibition IC50 | ~75-116 nM | In human and ovine bronchial epithelia | MedChemExpress |
| TRPP3 Inhibition IC50 | 140 nM | In a Ca2+ uptake assay | MedChemExpress |
| Effective Concentration | 10-20 µM | Used to modulate osteoblastic differentiation in MC3T3-E1 cells | MedChemExpress |
| Inhibition of Differentiation | K1/2 of 2.5-5.0 µM | Inhibition of DMSO-induced MEL cell commitment | [6] |
Key Experimental Protocols
Protocol 1: Autofluorescence Check
Objective: To determine if this compound is fluorescent under the conditions of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Microplates compatible with your reader (e.g., black-walled, clear-bottom)
Method:
-
Prepare a serial dilution of Phenamil in your assay buffer, covering the range of concentrations used in your experiment (e.g., from 0.1 µM to 50 µM).
-
Include a "buffer only" negative control.
-
Pipette the dilutions and the control into the wells of the microplate.
-
Read the plate on your microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Interpretation: A concentration-dependent increase in fluorescence signal in the absence of any biological material indicates that Phenamil is autofluorescent under your assay conditions.
Protocol 2: BMP Pathway Activation Control
Objective: To test if an observed effect in a cell-based assay is due to Phenamil's known activity on the BMP pathway.
Materials:
-
Your cell line of interest
-
This compound
-
Antibody for phosphorylated SMAD1/5/8 (pSMAD1/5/8)
-
Appropriate secondary antibody and detection reagents for Western Blot or Immunofluorescence
Method (Western Blot Example):
-
Culture your cells to the desired confluency.
-
Treat the cells with Phenamil at the experimental concentration for a suitable time (e.g., 1-3 hours). Include an untreated control.
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against pSMAD1/5/8.
-
Use an appropriate secondary antibody and develop the blot.
-
Interpretation: An increase in the pSMAD1/5/8 signal in the Phenamil-treated sample compared to the control confirms that the compound is activating the BMP pathway in your cell line. This on-target effect may be the cause of your observed phenotype.
Signaling Pathway Diagram
The following diagram illustrates the established mechanism of action of this compound on the BMP signaling pathway.
References
- 1. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay for amiloride in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of furosemide and amiloride in plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenamil Methanesulfonate & Serum Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenamil methanesulfonate. The content focuses on challenges that may arise during experiments, particularly concerning its interaction with serum proteins.
Troubleshooting Guides
Issue 1: Reduced or inconsistent phenamil activity in the presence of serum.
-
Question: We observe a significant decrease in the efficacy of this compound in our cell-based assays when we switch from serum-free media to media containing fetal bovine serum (FBS). Why is this happening and how can we address it?
-
Answer: This is a common observation for many small molecules and is likely due to phenamil binding to proteins present in the serum, such as albumin and alpha-1 acid glycoprotein. This binding reduces the concentration of free, unbound phenamil that is available to interact with its cellular targets.
Troubleshooting Steps:
-
Determine the extent of serum protein binding: It is crucial to quantify the fraction of phenamil that is bound to serum proteins. A detailed protocol for determining serum protein binding using equilibrium dialysis is provided below.
-
Increase phenamil concentration: Based on the determined unbound fraction, you may need to increase the total concentration of phenamil in your serum-containing assays to achieve the desired effective concentration of the free drug.
-
Use serum-free or reduced-serum conditions: If experimentally feasible, consider performing your assays in serum-free or reduced-serum media. However, be aware that this can affect cell health and signaling pathways.
-
Consider the source and lot of serum: Serum composition can vary between suppliers and even between different lots from the same supplier. This variability can lead to inconsistent results. It is advisable to test different lots of serum and to purchase a large quantity of a single lot for a series of experiments.
-
Issue 2: High background or off-target effects in cellular assays.
-
Question: Our experiments with phenamil are showing high background noise and potential off-target effects, especially at higher concentrations used to counteract serum binding. How can we mitigate this?
-
Answer: High concentrations of any compound can lead to non-specific interactions and off-target effects. The goal is to find a therapeutic window where you observe the desired on-target effect without significant off-target toxicity.
Troubleshooting Steps:
-
Perform dose-response curves: Conduct detailed dose-response experiments in both serum-free and serum-containing media to identify the optimal concentration range for phenamil's activity.
-
Include appropriate controls: Use negative controls (vehicle-treated cells) and positive controls (if available for your specific pathway) to accurately assess the specific effects of phenamil.
-
Assess cell viability: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to general cytotoxicity.
-
Investigate potential off-targets: Phenamil is known to inhibit the epithelial sodium channel (ENaC) and the transient receptor potential polycystic 3 (TRPP3) channel. Be aware of the potential physiological consequences of inhibiting these channels in your experimental system.
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? Phenamil is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in sodium and fluid balance across epithelial tissues. It is an analog of amiloride but is more potent and less reversible.[1]
-
Does phenamil have other known targets? Yes, phenamil is also a competitive inhibitor of the TRPP3 channel, a calcium-activated cation channel.[1][2] Additionally, it has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway, promoting osteoblast differentiation.[3][4]
-
Is there quantitative data on the serum protein binding of this compound? To date, specific quantitative data on the binding affinity of this compound to human serum albumin (HSA) or alpha-1 acid glycoprotein (AAG) is not readily available in the public domain. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
-
What are the major proteins in serum that phenamil is likely to bind to? Like many basic and neutral drugs, phenamil is likely to bind to human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG).[5][6] HSA is the most abundant protein in plasma and has multiple binding sites, while AAG has a lower concentration but can be a high-affinity binding protein for certain drugs.[5]
-
How does serum protein binding affect the interpretation of in vitro results? High serum protein binding reduces the free concentration of a drug, which can lead to an underestimation of its potency in in vitro assays if not accounted for. It is the unbound fraction of the drug that is generally considered to be pharmacologically active.
Experimental Protocols
Protocol 1: Determination of Phenamil Serum Protein Binding by Equilibrium Dialysis
This protocol outlines a general procedure to determine the percentage of phenamil bound to serum proteins.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum (or serum from the species of interest)
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)
-
Analytical method for quantifying phenamil (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of phenamil in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired starting concentration.
-
Set up the equilibrium dialysis apparatus according to the manufacturer's instructions.
-
In the sample chamber, add a known concentration of phenamil mixed with serum.
-
In the buffer chamber, add an equal volume of PBS.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized).
-
After incubation, collect samples from both the sample chamber (containing serum and phenamil) and the buffer chamber (containing only unbound phenamil that has crossed the membrane).
-
Analyze the concentration of phenamil in both chambers using a validated analytical method.
-
Calculate the fraction of unbound phenamil (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
-
The percentage of protein binding can then be calculated as: % Bound = (1 - fu) * 100
Data Presentation:
| Compound | Serum Concentration (%) | Incubation Time (h) | Unbound Fraction (fu) | % Protein Binding |
| This compound | e.g., 10% | e.g., 18 | Record your data | Calculate |
| Positive Control | e.g., 10% | e.g., 18 | Record your data | Calculate |
| Negative Control | e.g., 10% | e.g., 18 | Record your data | Calculate |
Protocol 2: In Vitro Osteoblast Differentiation Assay
This protocol provides a framework for assessing the effect of phenamil on osteoblast differentiation in the presence of serum.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Growth medium (e.g., DMEM) with 10% FBS
-
Osteogenic differentiation medium (growth medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
This compound
-
Recombinant human BMP-2 (as a positive control)
-
Alkaline phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight in growth medium.
-
The next day, replace the growth medium with osteogenic differentiation medium containing different concentrations of phenamil (with and without serum). Include vehicle control and BMP-2 control groups.
-
Culture the cells for 7-14 days, replacing the medium with fresh differentiation medium containing the respective treatments every 2-3 days.
-
ALP Activity Assay (Day 7):
-
Lyse the cells and measure ALP activity according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample.
-
-
Alizarin Red S Staining (Day 14):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
Visualizations
Caption: Phenamil's role in the BMP signaling pathway.
Caption: Workflow for determining serum protein binding.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phenamil Methanesulfonate vs. Amiloride: A Comparative Guide to ENaC Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium balance and blood pressure, making it a significant target for therapeutic intervention in conditions like hypertension and cystic fibrosis. Amiloride, a potassium-sparing diuretic, is a well-established ENaC inhibitor. Phenamil methanesulfonate, an analog of amiloride, has emerged as a potentially more potent alternative. This guide provides an objective comparison of the ENaC inhibition efficacy of this compound and amiloride, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug discovery and development efforts.
Data Presentation: Quantitative Comparison of ENaC Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and amiloride from various studies. These values represent the concentration of the inhibitor required to reduce ENaC activity by 50% and are a key indicator of potency.
| Compound | IC50 Value (nM) | Experimental System | Reference |
| This compound | 400 | Epithelial Sodium Channel (ENaC) expressing cells | [1] |
| 200 | Not specified in the available abstract | [2] | |
| Amiloride | 776 | Epithelial Sodium Channel (ENaC) expressing cells | [1] |
| ~100 | αβγ ENaC | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific cell line or expression system used, membrane potential, and the concentration of other ions.
Experimental Protocols
The efficacy of ENaC inhibitors is typically determined using electrophysiological techniques such as the whole-cell patch-clamp and Ussing chamber assays. These methods allow for the direct measurement of ion channel activity and the effect of inhibitors.
Whole-Cell Patch-Clamp Protocol for ENaC Inhibition Assay
The whole-cell patch-clamp technique is utilized to measure the flow of ions through the entire cell membrane, providing a direct assessment of ENaC activity.
Objective: To determine the dose-dependent inhibition of ENaC-mediated currents by this compound and amiloride and to calculate their respective IC50 values.
Materials:
-
Cells expressing ENaC (e.g., HEK293, Xenopus oocytes, or primary epithelial cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 3 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
-
This compound and amiloride stock solutions
Procedure:
-
Cell Preparation: Culture ENaC-expressing cells on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the baseline whole-cell current. ENaC-mediated current is typically measured as the inward current in the presence of an inward sodium gradient.
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing increasing concentrations of either this compound or amiloride. Record the steady-state current at each concentration.
-
Data Analysis: Measure the amplitude of the ENaC current at each inhibitor concentration. Normalize the currents to the baseline current and plot the concentration-response curve. Fit the data to the Hill equation to determine the IC50 value.
Ussing Chamber Protocol for ENaC Inhibition Assay
The Ussing chamber technique is employed to measure ion transport across an epithelial monolayer, providing a measure of net ion flux, which is indicative of ENaC activity in polarized epithelia.
Objective: To assess the effect of this compound and amiloride on the amiloride-sensitive short-circuit current (Isc) across an epithelial monolayer.
Materials:
-
Epithelial cells grown as a confluent monolayer on permeable supports (e.g., primary bronchial epithelial cells, Fischer rat thyroid cells)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, gassed with 95% O2/5% CO2)[4]
-
This compound and amiloride stock solutions
Procedure:
-
Monolayer Preparation: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both compartments with pre-warmed and gassed Ringer's solution and allow the system to equilibrate.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Inhibitor Application: Add increasing concentrations of this compound or amiloride to the apical (luminal) side of the monolayer. Record the change in Isc at each concentration.
-
Data Analysis: The amiloride-sensitive Isc is attributed to ENaC activity. Calculate the percentage of inhibition of the amiloride-sensitive Isc at each concentration of the test compound. Plot the concentration-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the key processes involved in ENaC regulation and the experimental approach to its study, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Nedd4-2 and the Regulation of Epithelial Sodium Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenamil Methanesulfonate and Benzamil as ENaC Blockers
This guide provides a detailed comparison of two widely used epithelial sodium channel (ENaC) blockers: Phenamil methanesulfonate and Benzamil. Both are potent analogs of amiloride and are invaluable tools for researchers studying sodium transport in various epithelial tissues. This document outlines their comparative potency, known off-target effects, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.
Comparative Analysis of Phenamil and Benzamil
Phenamil and Benzamil are distinguished by their potency and, to some extent, their selectivity as ENaC inhibitors. While both are significantly more potent than their parent compound, amiloride, their inhibitory concentrations can vary depending on the experimental system and cell type.
Data Summary: Potency against ENaC
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and Benzamil. These values have been derived from various electrophysiological studies.
| Compound | IC50 / EC50 (nM) | Cell Type / Assay Condition | Reference |
| This compound | 400 | Not specified | [1] |
| 200 | Murine polycystic kidney disease model | [2] | |
| 0.4 (Kd) | High-affinity binding site | [3] | |
| Benzamil | 50 | Murine polycystic kidney disease model | [2] |
| 21.9 | Normal Human Bronchial Epithelial (HBE) Cells | [4][5] | |
| 87.3 | Cystic Fibrosis HBE ALI Cultures | [4] |
Based on the available data, Benzamil generally exhibits a lower IC50 value, suggesting higher potency in blocking ENaC compared to Phenamil in several experimental models.[2][4][5] However, it is crucial to note that the cellular context and experimental conditions significantly influence these values.
Off-Target Effects and Secondary Pharmacology
A critical consideration for researchers is the potential for off-target effects, where a compound interacts with unintended molecular targets. Both Phenamil and Benzamil have documented secondary pharmacological activities.
| Compound | Known Off-Target Effects | Reference |
| This compound | - Inhibits TRPP3 channels (IC50 = 140 nM)- Activates Bone Morphogenetic Protein (BMP) signaling pathway- Induces osteoblast differentiation- Inhibits diamine oxidase- Inhibits inwardly rectifying potassium currents in cardiac muscle | [1][6][7][8] |
| Benzamil | - Blocks Na+/Ca2+ exchange (NCX)- Induces apoptosis in osteosarcoma cells- Inhibits H+-K+-ATPases | [9][10][11] |
Phenamil has been noted for its role in activating the BMP signaling pathway, which has led to its investigation as a potential agent for promoting bone repair.[1][12] Conversely, Benzamil's ability to block the Na+/Ca2+ exchanger and inhibit H+-K+-ATPases are significant off-target activities that must be considered when interpreting experimental results.[10][11]
ENaC Regulatory Signaling Pathway
The activity of the epithelial sodium channel is tightly regulated by a complex network of signaling pathways. Aldosterone, a key hormone in sodium homeostasis, stimulates ENaC activity by inducing the expression of serum and glucocorticoid-inducible kinase 1 (SGK1) and glucocorticoid-induced leucine zipper 1 (GILZ1).[13] SGK1 phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2, preventing the ubiquitination and subsequent degradation of ENaC.[14] Additionally, proteolytic cleavage of ENaC subunits by proteases such as prostasin can activate near-silent channels at the cell surface.[15][16] The PI3K pathway also contributes to ENaC regulation through the production of PIP3, which can directly modulate channel gating and trafficking.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cardiac inotropy by phenamil, and epithelial sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing the diuretic benzamil as an anti-osteosarcoma agent that acts by suppressing integrin/FAK/STAT3 signalling and compromising mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of sodium transport by ENaC in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenamil Methanesulfonate's Pro-BMP Signaling Effect Using the Canonical Antagonist Noggin
In the intricate world of cellular signaling, Bone Morphogenetic Proteins (BMPs) are pivotal regulators of a myriad of processes, from embryonic development to adult tissue homeostasis. Modulating this pathway holds immense therapeutic potential, particularly in bone regeneration. This guide provides a comparative analysis of Phenamil methanesulfonate, a small molecule potentiator of BMP signaling, and Noggin, a classical protein antagonist. We will explore how Noggin can be effectively used to validate that the osteogenic effects of Phenamil are indeed mediated through the BMP signaling cascade.
Mechanisms of Action: An Intracellular Boost vs. an Extracellular Blockade
The key to understanding this validation strategy lies in the distinct mechanisms by which Phenamil and Noggin interact with the BMP pathway.
-
This compound: This amiloride analog acts as an intracellular potentiator of BMP signaling. It does not directly interact with BMP ligands or their receptors. Instead, Phenamil induces the expression of Tribbles homolog 3 (Trb3).[1][2] Trb3, in turn, inhibits Smad ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets BMP-responsive SMADs (SMAD1/5/8) for degradation.[1] By inhibiting Smurf1, Phenamil leads to the stabilization and increased levels of SMAD1/5/8, thereby amplifying the cellular response to an existing BMP signal.[1][2]
-
Noggin: As a secreted glycoprotein, Noggin functions as a direct, extracellular antagonist of BMPs.[3][4] It binds with high affinity to BMP ligands, such as BMP-2, BMP-4, and BMP-7, in the extracellular space.[5][6][7] This binding physically prevents the BMP ligands from interacting with their cell surface receptors (BMPR-I and BMPR-II), effectively blocking the initiation of the entire downstream signaling cascade.[4][6][8]
The following diagram illustrates these distinct points of intervention within the BMP signaling pathway.
Comparative Data on Signaling Outcomes
To validate Phenamil's mechanism, an experiment would typically measure key markers of BMP pathway activation. The addition of Noggin should reverse the potentiating effects of Phenamil, confirming the effect is BMP-dependent.
| Marker | Control | BMP-2 | BMP-2 + Phenamil | BMP-2 + Phenamil + Noggin | Rationale |
| pSMAD1/5/8 Levels | Baseline | ↑ | ↑↑ | ↓ (to baseline) | Phenamil stabilizes SMADs, increasing phosphorylated levels; Noggin blocks the initial signal, preventing phosphorylation.[1][9] |
| Alkaline Phosphatase (ALP) Activity | Baseline | ↑ | ↑↑ | ↓ | ALP is a downstream target of BMP signaling and a key marker for osteogenic differentiation. Phenamil enhances this effect.[2][4] |
| Runx2/Osterix mRNA Expression | Baseline | ↑ | ↑↑ | ↓ | These are critical transcription factors for osteoblast differentiation, directly regulated by the BMP-SMAD pathway.[1] |
| Extracellular Matrix Mineralization | Baseline | ↑ | ↑↑ | ↓ | The final functional outcome of osteogenic differentiation, which is synergistically enhanced by Phenamil and BMPs.[2][10] |
Experimental Validation Protocol
This section outlines a generalized protocol for validating the BMP-dependent effects of Phenamil on mesenchymal stem cells (MSCs) using Noggin.
Experimental Workflow
The logical flow of the validation experiment is depicted below.
Detailed Methodology: ALP Activity Assay
-
Cell Seeding: Plate human or mouse adipose-derived stem cells (ASCs) or other MSCs in a 24-well plate at a density of 5 x 10⁴ cells per well. Culture in standard growth medium for 24 hours to allow for cell attachment.
-
Treatment Preparation:
-
Control: Osteogenic basal medium.
-
BMP-2: Basal medium supplemented with 50 ng/mL recombinant human BMP-2.
-
BMP-2 + Phenamil: Basal medium with 50 ng/mL BMP-2 and 5 µM this compound.
-
BMP-2 + Phenamil + Noggin: Basal medium with 50 ng/mL BMP-2, 5 µM Phenamil, and 200 ng/mL recombinant human Noggin. Note: To ensure Noggin effectively blocks the ligand, pre-incubate the BMP-2 and Noggin together for 30-60 minutes at 37°C before adding to the medium with Phenamil.[4]
-
-
Cell Treatment: Aspirate the growth medium from the cells and replace it with the prepared treatment media.
-
Incubation: Culture the cells for 72 hours at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells in each well using a passive lysis buffer (e.g., 100 µL per well) and incubate on a shaker for 15 minutes.
-
ALP Assay:
-
Transfer a portion of the cell lysate (e.g., 20 µL) to a 96-well plate.
-
Add an ALP substrate solution, such as p-nitrophenyl phosphate (pNPP), to each well.
-
Incubate at room temperature for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization: Use a parallel sample of the cell lysate to perform a total protein assay (e.g., BCA assay). Normalize the ALP activity (absorbance) to the total protein concentration to account for any differences in cell number.
-
Analysis: Compare the normalized ALP activity across the different treatment groups. A successful validation will show a significant increase in ALP activity in the "BMP-2 + Phenamil" group compared to "BMP-2" alone, and this increase will be significantly attenuated in the "BMP-2 + Phenamil + Noggin" group.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noggin promotes osteogenesis in human adipose-derived mesenchymal stem cells via FGFR2/Src/Akt and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noggin-mediated antagonism of BMP signaling is required for growth and patterning of the neural tube and somite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noggin inhibits hypoxia-induced proliferation by targeting store-operated calcium entry and transient receptor potential cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of BMP signaling inhibition by Noggin, a novel twelve-membered cystine knot protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate: A Comparative Analysis of an Indirect PPARγ Modulator Against Direct Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenamil methanesulfonate's activity in relation to conventional peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This document outlines its unique mechanism of action and presents supporting experimental data to contrast its effects with those of direct PPARγ activators like thiazolidinediones.
This compound presents a distinct profile in the landscape of PPARγ-related research. Unlike classical agonists such as rosiglitazone and pioglitazone that directly bind to and activate the PPARγ receptor, phenamil functions as an upstream regulator, inducing the messenger RNA (mRNA) expression of PPARγ. This fundamental difference in its mechanism of action leads to a unique set of cellular responses, particularly in the context of adipogenesis, the process of fat cell formation.
Mechanism of Action: An Indirect Approach to PPARγ Modulation
Classical PPARγ agonists, predominantly from the thiazolidinedione (TZD) class, operate through direct ligand binding to the PPARγ nuclear receptor. This binding event initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes involved in glucose and lipid metabolism.
In contrast, phenamil does not directly interact with the PPARγ receptor. Instead, it stimulates the transcription of the PPARγ gene itself, leading to an increased cellular pool of the receptor.[1] This increased receptor population can then be activated by endogenous ligands or potentially synergize with exogenous agonists. This indirect mechanism suggests that phenamil's effects are contingent on the cellular machinery that governs PPARγ gene expression.
Comparative Efficacy in Adipogenesis
Adipogenesis is a hallmark process regulated by PPARγ activation. Both direct agonists and phenamil promote the differentiation of preadipocytes into mature, lipid-storing adipocytes. However, the dynamics and quantitative aspects of this process differ.
Studies have shown that phenamil induces the expression of PPARγ within 24 hours of treatment in preadipocyte cell lines, a feature not observed with direct agonists like GW7845.[1] Furthermore, the adipogenic effects of phenamil have been demonstrated to be additive to those of direct PPARγ ligands, suggesting that its upstream regulation of PPARγ expression can augment the effects of receptor-level activation.[1]
While direct comparisons of potency in the form of EC50 values for adipogenesis are not entirely congruous due to the different mechanisms of action, the available data allows for a comparison of effective concentrations.
Quantitative Data Summary
| Compound | Mechanism of Action | Target | Effective Concentration for Adipogenesis | EC50 for PPARγ Activation | Key Downstream Genes Upregulated |
| This compound | Inducer of PPARγ mRNA expression | Upstream of PPARγ | 10-30 µM (enhances differentiation)[2] | Not Applicable (not a direct agonist) | PPARγ, FABP4, Adiponectin[1][2] |
| Rosiglitazone | Direct PPARγ Agonist | PPARγ Receptor | 0.1-1 µM (induces differentiation)[3] | ~30 nM | FABP4, Adiponectin, GLUT4 |
| Pioglitazone | Direct PPARγ Agonist | PPARγ Receptor | 1-10 µM (induces differentiation)[4] | ~500 nM | FABP4, Adiponectin, GLUT4 |
| GW7845 | Direct PPARγ Agonist | PPARγ Receptor | 20 nM (induces differentiation)[1] | ~3.7 nM[5] | aP2, LPL[1] |
Experimental Protocols
Adipocyte Differentiation Assay
This protocol is widely used to induce the differentiation of preadipocyte cell lines, such as 3T3-L1, into mature adipocytes.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (phenamil or PPARγ agonists) are added at desired concentrations at this stage.
-
Maturation: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is then refreshed every 48 hours.
-
Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed after 7-10 days.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the lipid content in differentiated adipocytes.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Prepare a stock solution of Oil Red O in isopropanol. Dilute the stock solution with water to make a working solution and filter it. Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells extensively with water to remove unbound dye.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique is employed to measure the relative expression levels of target genes, such as PPARγ, FABP4, and Adiponectin.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Figure 1. Simplified signaling pathways of direct PPARγ agonists and phenamil.
Figure 2. Experimental workflow for adipocyte differentiation and analysis.
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antidiabetic agent pioglitazone enhances adipocyte differentiation of 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Phenamil and its Analogs: A Comparative Guide
An In-depth Analysis of Phenamil Methanesulfonate and its Derivatives as Modulators of Ion Channels and Cellular Signaling Pathways
This compound, a potent analog of the diuretic amiloride, has garnered significant attention in the scientific community for its diverse biological activities, primarily as a highly effective blocker of the epithelial sodium channel (ENaC).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Phenamil and its analogs, offering insights for researchers, scientists, and drug development professionals. We delve into the quantitative data on their inhibitory potency, explore the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Comparative Biological Activity of Phenamil and Analogs
The primary mechanism of action for Phenamil and its analogs is the inhibition of ENaC, a key protein in maintaining sodium and fluid balance across epithelial tissues.[3][4] Dysregulation of ENaC is implicated in various diseases, including cystic fibrosis and hypertension, making it a crucial therapeutic target.[3][5]
Phenamil distinguishes itself from its parent compound, amiloride, by exhibiting a significantly higher potency and less reversible inhibition of ENaC.[1][2] The key structural modification in Phenamil, the addition of a phenyl group to the guanidinium moiety of amiloride, is crucial for this enhanced activity. This modification likely increases the compound's affinity for the ENaC pore, leading to a more stable and prolonged blockade.[6]
The following table summarizes the available quantitative data on the inhibitory activity of Phenamil and its key analog, amiloride, against ENaC and other targets.
| Compound | Target(s) | IC50 | Cell/Assay Type | Reference |
| This compound | ENaC | 400 nM | Epithelial cells | [1][2] |
| TRPP3 | 140 nM | Ca2+ uptake assay | [1][2] | |
| Amiloride | ENaC | 776 nM | Epithelial cells | [1] |
| Benzamil | ENaC | 21.9 nM | Human Bronchial Epithelial Cells (Ussing Chamber) | [7] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Beyond ENaC, Phenamil has been shown to be a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, with an IC50 of 140 nM in a Ca2+ uptake assay.[1][2] Furthermore, Phenamil has been identified as a potent activator of the bone morphogenetic protein (BMP) signaling pathway, which plays a critical role in bone formation and repair.[1][8] This multifaceted activity highlights the potential of Phenamil and its analogs in diverse therapeutic areas beyond their diuretic and ENaC-inhibiting properties.
Experimental Protocols
The determination of the biological activity of Phenamil and its analogs relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature.
Ussing Chamber Assay for ENaC Inhibition
This technique is a cornerstone for studying ion transport across epithelial tissues.
-
Cell Culture: Human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.
-
Assay Procedure:
-
The permeable supports with the cell monolayers are mounted in Ussing chambers.
-
The basolateral and apical sides of the epithelium are bathed in identical physiological salt solutions, and the transepithelial voltage is clamped to 0 mV.
-
The resulting short-circuit current (Isc) is a measure of net ion transport across the epithelium.
-
A baseline Isc is established.
-
Increasing concentrations of the test compound (e.g., Phenamil, amiloride, benzamil) are added to the apical bath.
-
The decrease in Isc is measured, and the concentration-response curve is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the amiloride-sensitive current by 50%.[7]
-
Automated Patch-Clamp Recordings for ENaC Activity
This high-throughput technique allows for the rapid screening of compounds that modulate ion channel activity.
-
Cell Line: A stable HEK293 cell line expressing the α-, β-, and γ-subunits of human ENaC is used.
-
Assay Procedure:
-
Cells are harvested and prepared as a single-cell suspension.
-
The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.
-
The whole-cell configuration is established, allowing for the measurement of ENaC-mediated currents.
-
Test compounds are applied to the cells, and changes in the ENaC current are recorded to determine inhibitory or activating effects.[9]
-
Calcium (Ca2+) Uptake Assay for TRPP3 Inhibition
This assay is used to assess the inhibitory effect of compounds on calcium channels.
-
Methodology:
-
Cells expressing the target channel (TRPP3) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are exposed to the test compound (e.g., Phenamil).
-
A stimulus is applied to open the calcium channels, leading to an influx of calcium and an increase in fluorescence.
-
The inhibitory effect of the compound is determined by measuring the reduction in the fluorescence signal compared to control cells. The IC50 value is then calculated.[1]
-
Signaling Pathways and Logical Relationships
The diverse biological activities of Phenamil can be attributed to its interaction with multiple cellular signaling pathways.
Figure 1: Signaling pathways modulated by Phenamil.
The diagram above illustrates the two primary signaling pathways influenced by Phenamil. On the left, Phenamil directly inhibits the epithelial sodium channel (ENaC), leading to a decrease in sodium influx and subsequent alterations in fluid balance. This is the basis for its use in conditions like cystic fibrosis. On the right, Phenamil activates the bone morphogenetic protein (BMP) signaling pathway, which promotes osteogenesis and has potential applications in bone repair.
Figure 2: Structure-Activity Relationship of Phenamil.
This diagram illustrates the key structural modification that differentiates Phenamil from its parent compound, amiloride, and the resulting enhancement in its biological activity as an ENaC inhibitor. The addition of a phenyl group leads to increased potency and less reversible inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the feasibility of utilizing the small molecule phenamil as a novel biofactor for bone regenerative engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Phenamil Methanesulfonate-Induced Differentiation with Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenamil methanesulfonate's performance in inducing cellular differentiation, supported by experimental data and detailed protocols. We will explore its effects on osteogenic and adipogenic lineages and compare its efficacy with other established differentiation-inducing agents.
Osteogenic Differentiation
This compound has been identified as a potent inducer of osteoblast differentiation, often working synergistically with Bone Morphogenetic Proteins (BMPs). Its mechanism of action involves the upregulation of Tribbles homolog 3 (Trb3), which in turn stabilizes SMAD proteins, key transcription factors in the BMP signaling pathway.
Comparative Performance of Phenamil in Osteogenesis
The following table summarizes the quantitative effects of this compound, alone and in combination with BMP-2, on the expression of key osteogenic markers in adipose-derived stem cells (ASCs).
| Treatment | Runx2 Expression (Fold Change) | Osterix Expression (Fold Change) | ALP Expression (Fold Change) | OCN Expression (Fold Change) | Mineralization (Alizarin Red) (Fold Increase) | ALP Activity (Fold Increase) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| BMP-2 (50 ng/mL) | ~4.0[1] | ~6.0[1] | ~3.5[1] | ~3.0[1] | 5.6[1] | 5.8[1] |
| Phenamil (20 µM) | - | - | - | - | - | - |
| BMP-2 (50 ng/mL) + Phenamil (20 µM) | ~6.5[1] | ~10.0[1] | ~6.0[1] | ~5.5[1] | 13.4[1] | - |
Data is approximated from graphical representations in the cited source.[1]
Signaling Pathway for Phenamil-Induced Osteogenesis
Caption: Phenamil-induced osteogenesis signaling pathway.
Adipogenic Differentiation
In addition to its role in bone formation, this compound has been shown to promote the differentiation of preadipocytes into mature adipocytes. This is primarily achieved by inducing the expression of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Comparative Performance of Phenamil in Adipogenesis
The table below compares the effect of Phenamil with the well-known adipogenesis inducer, Rosiglitazone, on the expression of key adipogenic markers.
| Treatment | PPARγ Expression (Fold Change) | FABP4 Expression (Fold Change) | Lipid Droplet Accumulation |
| Control | 1.0 | 1.0 | Baseline |
| Phenamil (10 µM) | Increased[2] | Increased[2] | Significant Increase[2] |
| Rosiglitazone (1 µM) | Potent Increase[3] | Marked Increase[3] | Potent Induction[3] |
Signaling Pathway for Phenamil-Induced Adipogenesis
Caption: Phenamil-induced adipogenesis signaling pathway.
Chondrogenic and Neurogenic Differentiation
Currently, there is a lack of scientific literature reporting the effects of this compound on chondrogenic (cartilage) or neurogenic (nerve cell) differentiation. Further research is required to investigate the potential of Phenamil in these lineages.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of osteogenic (Runx2, OCN) and adipogenic (PPARγ, FABP4) markers.
1. RNA Isolation:
-
Culture cells to the desired confluency and treat with this compound or other inducing agents for the specified duration.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction conditions are typically: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
3. qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the untreated control group.
Western Blot for Protein Expression Analysis
This protocol is for detecting the protein levels of adipogenic markers PPARγ and FABP4.
1. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PPARγ and FABP4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Immunofluorescence for Protein Localization
This protocol is for visualizing the expression and localization of osteocalcin in differentiated cells.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound to induce osteogenic differentiation.
2. Fixation and Permeabilization:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against osteocalcin diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow for Molecular Marker Analysis
Caption: Workflow for analyzing molecular markers.
References
- 1. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate: A Comparative Guide to Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Phenamil methanesulfonate, a potent analog of amiloride, is widely recognized for its inhibitory effects on the epithelial sodium channel (ENaC). However, its cross-reactivity with other ion channels is a critical consideration for its application in research and therapeutic development. This guide provides a comparative analysis of Phenamil's activity across various ion channel families, supported by available experimental data.
Quantitative Analysis of Phenamil's Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target, ENaC, and other ion channels where data is available. This quantitative comparison is essential for assessing the selectivity profile of the compound.
| Ion Channel Family | Ion Channel Subtype | IC50 (nM) | Notes |
| Epithelial Sodium Channel (ENaC) | - | 400[1] | Primary target |
| Transient Receptor Potential (TRP) Channel | TRPP3 | 140[1] | Potent off-target inhibition |
| Inwardly Rectifying Potassium (Kir) Channel | - | ~50,000 | Inhibition observed at 50 µM[2] |
| Delayed Rectifier Potassium (K) Channel | - | >100,000 | Little to no effect observed up to 100 µM[2] |
| L-type Calcium (Ca) Channel | - | >100,000 | Little to no effect observed up to 100 µM[2] |
| Voltage-gated Sodium (Nav) Channel | Various Subtypes | Data Not Available | - |
| Other Voltage-gated Potassium (Kv) Channels | Various Subtypes | Data Not Available | - |
| Other Voltage-gated Calcium (Cav) Channels | Various Subtypes | Data Not Available | - |
| Other Transient Receptor Potential (TRP) Channels | Various Subtypes | Data Not Available | - |
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the cross-reactivity data. The following is a detailed methodology for a key experiment used to assess the effect of Phenamil on ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To measure the inhibitory effect of this compound on the currents mediated by specific ion channels expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
Cell Culture: HEK293 cells stably or transiently expressing the ion channel of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane at a holding potential appropriate for the channel being studied (e.g., -80 mV for many voltage-gated channels).
-
Apply a series of voltage steps to elicit channel activation and record the resulting ionic currents. The specific voltage protocol will depend on the gating properties of the ion channel of interest.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate and exert its effect on the channel.
-
-
Data Acquisition: Record the ion channel currents in the presence of Phenamil using the same voltage-clamp protocol.
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of Phenamil.
-
Calculate the percentage of current inhibition for each concentration of Phenamil.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular interactions of Phenamil, the following diagrams are provided.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Phenamil methanesulfonate, a potent amiloride analog. The information is curated to support research and development efforts by presenting objective data, detailed experimental methodologies, and visual representations of its molecular interactions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the efficacy and activity of this compound from various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| Epithelial Sodium Channel (ENaC) | Electrophysiology | Not Specified | 400 nM | [1][2] |
| Transient Receptor Potential Polycystin 3 (TRPP3) | Ca2+ Uptake Assay | Not Specified | 140 nM | [1][2] |
| TRPP3-mediated Ca2+-activated currents | Two-microelectrode voltage clamp | Xenopus laevis oocytes | 0.14 µM | [3] |
Table 2: In Vitro Cellular Effects of this compound
| Biological Process | Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Adipogenesis | C3H10T1/2 cells | 0-20 µM | 14 days | Increased expression of PPARγ, Fabp4, and lipoprotein lipase.[1] |
| Osteoblastic Differentiation | MC3T3-E1 cells | 0-20 µM | 7 or 14 days | Increased Alkaline Phosphatase (ALP) activity.[1] |
| Inhibition of Friend murine erythroleukemic cell differentiation | MEL cells | 2.5-5.0 µM (K1/2) | 12 hours | Reversible inhibition of DMSO-induced commitment to differentiate.[4] |
Table 3: In Vivo Effects of this compound
| Animal Model | Condition | Dosage and Administration | Duration | Observed Effect |
| Male Sprague-Dawley rats | Hypoxia-induced pulmonary hypertension | 15 or 30 mg/kg via subcutaneous injection | 21 days | Reduced pulmonary hypertension and vascular remodeling.[1] |
| Mouse | Calvarial Defect Model | Not specified | 6 weeks | In combination with BMP-2, significantly promoted calvarial regeneration.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
In Vitro Alkaline Phosphatase (ALP) Activity Assay for Osteogenesis
This protocol is adapted from studies on osteoblast differentiation.
-
Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Osteogenesis: To induce differentiation, the growth medium is replaced with an osteogenic medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM). This compound is added at desired concentrations (e.g., 0-20 µM).
-
Cell Lysis: After the treatment period (e.g., 7 or 14 days), cells are washed with PBS and lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Assay:
-
A p-nitrophenyl phosphate (pNPP) solution is prepared as the substrate.
-
Cell lysate is incubated with the pNPP solution at 37°C.
-
The reaction is stopped by adding NaOH.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
ALP activity is normalized to the total protein concentration of the cell lysate.
-
In Vitro Oil Red O Staining for Adipogenesis
This protocol is based on the staining of lipid droplets in differentiated adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin. This compound is added to the differentiation medium at the desired concentrations.
-
Fixation: Cells are washed with PBS and fixed with 10% formalin for at least 1 hour.
-
Staining:
-
A working solution of Oil Red O is prepared by diluting a stock solution (0.5% in isopropanol) with water (e.g., 3:2 ratio) and filtering.
-
The fixed cells are washed with 60% isopropanol and then stained with the Oil Red O working solution for 10-15 minutes.
-
The staining solution is removed, and the cells are washed repeatedly with water.
-
-
Quantification:
-
The stained lipid droplets can be visualized and imaged under a microscope.
-
For quantitative analysis, the Oil Red O is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured at approximately 500-520 nm.
-
In Vivo Pulmonary Hypertension Rat Model
This protocol describes the induction of pulmonary hypertension in rats to study the effects of this compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Pulmonary Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to induce pulmonary hypertension. Alternatively, animals can be exposed to chronic hypoxia.
-
Drug Administration: this compound is administered, for example, via subcutaneous injection at doses of 15 or 30 mg/kg daily for a period of 21 days, starting at the time of or after the induction of pulmonary hypertension.[1]
-
Assessment of Efficacy:
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) is measured using a catheter inserted into the right ventricle.
-
Vascular Remodeling: The pulmonary arteries are histologically examined to assess the degree of medial wall thickness and muscularization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated.
-
Mandatory Visualizations
Signaling Pathway of Phenamil in Potentiating BMP Signaling
This compound enhances bone morphogenetic protein (BMP) signaling through a mechanism involving the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). The reduction in Smurf1 levels leads to the stabilization of SMAD transcription factors (SMAD1/5/8), which can then translocate to the nucleus and activate the transcription of BMP target genes, ultimately promoting osteogenesis.[6]
Caption: Phenamil's potentiation of BMP signaling.
Experimental Workflow for In Vitro Osteogenesis Assay
The following diagram outlines the typical workflow for assessing the osteogenic potential of this compound in a cell-based assay.
Caption: Workflow for in vitro osteogenesis assessment.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Study of the Osterix and Osteopontin Genes Expression in Conditioned Medium- and Pulsed Electromagnetic Field-induced Bone Marrow Mesenchymal Stem Cells [openpublichealthjournal.com]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Positive and Negative Controls in Phenamil Methanesulfonate Experiments
For researchers, scientists, and drug development professionals investigating the epithelial sodium channel (ENaC), Phenamil methanesulfonate presents a potent inhibitory tool. This guide provides a comparative framework for its use, emphasizing the critical role of positive and negative controls to ensure data integrity and accurate interpretation of experimental results.
This compound is a powerful and specific inhibitor of the ENaC, a key player in sodium and fluid balance across epithelial tissues. Its use in research, particularly in areas like cystic fibrosis and hypertension, necessitates rigorous experimental design. This guide outlines the appropriate controls, presents detailed experimental protocols, and offers a comparative data summary to aid in the effective application of this compound.
The Indispensable Role of Controls
In any experiment involving a test compound, the inclusion of appropriate controls is fundamental to validate the observed effects.
-
Positive Controls: These are established compounds with a known and well-characterized effect on the target. In the context of ENaC inhibition, Amiloride and its more potent analog, Benzamil, serve as excellent positive controls. They provide a benchmark against which the potency and efficacy of Phenamil can be compared, ensuring that the experimental system is responsive to ENaC inhibition.
-
Negative Controls: A negative control is essential to determine the baseline response in the absence of the specific inhibitor. In experiments with this compound, a "vehicle control" is the most appropriate negative control. Since Phenamil is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being diluted in an aqueous solution, the vehicle control would consist of the final concentration of DMSO in the same buffer used for the Phenamil treatment.[1][2][3][4] This allows researchers to distinguish the effects of Phenamil from any potential effects of the solvent itself.
Comparative Efficacy of ENaC Inhibitors
The selection of an appropriate ENaC inhibitor often depends on the desired potency and the specific experimental context. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Phenamil, Amiloride, and Benzamil, highlighting their relative potencies.
| Compound | IC50 (HEK293 cells, -60mV) | IC50 (CHO cells, ASIC1a) | IC50 (Cortical Neurons, ASIC1a) | Reference |
| Phenamil | ~7 nM | 6.95 µM | 8.95 µM | [5] |
| Amiloride | ~1.5 µM | 13.50 µM | 13.82 µM | [5] |
| Benzamil | ~4 nM | 3.50 µM | 2.40 µM | [5] |
Note: IC50 values can vary depending on the cell type, experimental conditions, and the specific ENaC subunit composition.
Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for common electrophysiological techniques used to study ENaC inhibition are provided below.
Ussing Chamber Electrophysiology
The Ussing chamber is a classic technique for measuring ion transport across epithelial tissues.
Objective: To measure the effect of this compound on ENaC-mediated short-circuit current (Isc) in polarized epithelial cells.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Amiloride and Benzamil stock solutions (positive controls)
-
Vehicle control (DMSO)
-
Polarized epithelial cell monolayer (e.g., human airway epithelial cells) grown on permeable supports
Protocol:
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2. Prepare serial dilutions of Phenamil, Amiloride, and Benzamil in pre-warmed Ringer's solution. Prepare a corresponding vehicle control with the same final DMSO concentration.
-
Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Baseline Measurement: Record the stable baseline Isc.
-
Negative Control: To one set of chambers, add the vehicle control to the apical side and record the Isc for 15-20 minutes.
-
Phenamil Treatment: To another set of chambers, add this compound to the apical side at the desired final concentration. Record the Isc until a new stable state is reached.
-
Positive Controls: In parallel experiments, add Amiloride or Benzamil to the apical side to compare the inhibitory effect.
-
Maximal Inhibition: At the end of each experiment, a high concentration of a potent ENaC blocker like Benzamil (e.g., 10 µM) can be added to determine the maximal ENaC-mediated current.[6]
-
Data Analysis: Calculate the percentage inhibition of the Isc by each compound relative to the baseline.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell.
Objective: To characterize the inhibitory effect of this compound on ENaC currents at the single-cell level.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular solution (e.g., 120 mM K-gluconate, 10 mM KCl, 1 mM MgCl2, 0.5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)
-
This compound, Amiloride, Benzamil, and vehicle control solutions
-
Cells expressing ENaC
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline whole-cell current.
-
Drug Application: Perfuse the cell with the extracellular solution containing the vehicle control, Phenamil, Amiloride, or Benzamil at the desired concentrations.
-
Data Acquisition: Record the current responses to the different solutions.
-
Data Analysis: Measure the amplitude of the inward current in the presence and absence of the inhibitors to determine the percentage of block.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for testing Phenamil with controls.
Caption: Simplified signaling pathway of ENaC inhibition by Phenamil.
By adhering to these guidelines and protocols, researchers can confidently utilize this compound in their studies, generating robust and reliable data to advance our understanding of ENaC function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate: A Comparative Guide to its Selectivity for TRPP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenamil methanesulfonate's selectivity for the Transient Receptor Potential Polycystin 3 (TRPP3) channel over other ion channels. The information is compiled from published experimental data to assist researchers in evaluating its potential as a selective pharmacological tool.
Executive Summary
This compound is a potent inhibitor of the TRPP3 channel, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. While it demonstrates significant activity against TRPP3, it is not entirely selective. Notably, it is a highly potent blocker of the epithelial sodium channel (ENaC) and also exhibits inhibitory effects on other channels, including TRPC3 and ASIC1a, albeit at different concentrations. This guide presents the available quantitative data, detailed experimental methodologies for assessing TRPP3 inhibition, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various ion channels based on available experimental data. This allows for a direct comparison of its potency across different targets.
| Target Channel | Parameter | Value (µM) | Species | Reference(s) |
| TRPP3 | IC50 | 0.14 | Human | [1][2] |
| TRPC3 | IC50 | 0.14 | Not Specified | [3] |
| ASIC1a | IC50 | 6.95 | Mouse | [4] |
| ENaC (Epithelial Sodium Channel) | Kd | 0.0004 | Not Specified | [5] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Selectivity Profile of this compound
Based on the available data, this compound displays a degree of selectivity for TRPP3 and TRPC3 over ASIC1a. However, its exceptionally high affinity for ENaC indicates that it is a more potent inhibitor of ENaC than of TRPP3. The selectivity for TRPP3 over other members of the TRP superfamily, such as those in the TRPV and TRPM subfamilies, has not been extensively reported in the currently available literature. One study suggests that amiloride and its analogs can block TRPA1 in its dilated state, which is favored in low extracellular calcium conditions, though a specific IC50 for phenamil was not provided.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used in the key experiments to determine the inhibitory effect of this compound on TRPP3.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is commonly used to study the activity of ion channels expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNA encoding for the human TRPP3 channel and incubated to allow for channel expression on the oocyte membrane.[1]
2. Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).[1]
3. Application of this compound and Data Analysis:
-
TRPP3 channels are activated, for example, by a Ca2+-containing solution.[1]
-
This compound is added to the perfusion solution at various concentrations.
-
The resulting currents are recorded and measured.
-
The concentration-response curve is plotted to determine the IC50 value, which is the concentration of phenamil that inhibits 50% of the maximal channel activity.[1]
Radiolabeled Calcium (45Ca2+) Uptake Assay
This assay directly measures the influx of calcium through the expressed TRPP3 channels.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293) is cultured and transfected with a vector containing the human TRPP3 gene.
2. Calcium Uptake Measurement:
-
Transfected cells are incubated with a buffer containing 45Ca2+.
-
This compound at different concentrations is added to the incubation buffer.[1]
-
After a defined incubation period, the cells are washed to remove extracellular 45Ca2+.
-
The cells are then lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.[1]
3. Data Analysis:
-
The amount of 45Ca2+ uptake is plotted against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of TRPP3 and the general workflow for assessing the inhibitory effect of this compound.
References
- 1. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. The dilated TRPA1 channel pore state is blocked by amiloride and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of Phenamil Methanesulfonate Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of Phenamil methanesulfonate's inhibition of the epithelial sodium channel (ENaC), benchmarked against other common ENaC inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, with a focus on the critical aspect of inhibitor reversibility.
Mechanism of Action of this compound
This compound is a potent analog of amiloride that functions as a blocker of the epithelial sodium channel (ENaC).[1][2] ENaC is a key component in sodium reabsorption in various tissues, including the kidneys, lungs, and colon. By blocking this channel, Phenamil and its analogs inhibit the influx of sodium ions, thereby affecting transepithelial sodium transport. This mechanism of action makes ENaC inhibitors valuable tools in studying ion transport and as potential therapeutics for conditions such as cystic fibrosis and hypertension.[3][4][5] Phenamil also inhibits the transient receptor potential polycystic 3 (TRPP3) channel.[1]
Comparison of ENaC Inhibitor Potency and Reversibility
The decision to use a particular ENaC inhibitor often hinges on its potency and, crucially, its reversibility. While high potency is often desired, the ability to reverse the inhibitory effect is critical for many experimental designs, such as washout studies, to observe the recovery of channel function.
| Inhibitor | Target(s) | IC50 | Dissociation Constant (Kd) | Reversibility |
| This compound | ENaC, TRPP3 | ~400 nM (ENaC)[1][2], 140 nM (TRPP3)[1] | Not specified | Described as "less reversible" and an "irreversible inhibitor" of ENaC.[2] |
| Amiloride | ENaC, Na+/H+ exchanger, Na+/Ca2+ exchanger | ~100-500 nM (ENaC)[6] | Not specified | Reversible |
| Benzamil | ENaC, Na+/Ca2+ exchanger | ~4 nM - 100 nM (ENaC)[7][8][9] | ~5 nM[8] | Generally considered reversible |
| Triamterene | ENaC | ~4.5 µM[10] | Not specified | Reversible[11] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, membrane potential, pH).
The data clearly indicates that while all four compounds inhibit ENaC, this compound is distinguished by its significantly lower reversibility. This characteristic is critical for experimental design; for studies requiring the restoration of ENaC function after inhibitor removal, Amiloride, Benzamil, or Triamterene would be more suitable choices. Conversely, if a prolonged and stable inhibition of ENaC is desired, Phenamil's irreversible or slowly reversible nature could be advantageous.
Experimental Protocols for Assessing Inhibitor Reversibility
To empirically determine the reversibility of an ENaC inhibitor, washout experiments are typically performed using techniques such as Ussing chambers or patch-clamp electrophysiology.
Ussing Chamber Washout Protocol
This method is suitable for studying ion transport across epithelial cell monolayers.
Objective: To assess the recovery of ENaC-mediated short-circuit current (Isc) after the removal of the inhibitor.
Materials:
-
Ussing chamber system
-
Epithelial cell monolayer cultured on permeable supports
-
Ringer's solution (or other appropriate physiological buffer)
-
ENaC inhibitor of interest (e.g., this compound)
-
Data acquisition system
Procedure:
-
Mounting the Epithelium: Mount the epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Equilibrate the tissue with pre-warmed and oxygenated Ringer's solution on both sides until a stable baseline short-circuit current (Isc) is achieved.
-
Inhibitor Application: Add the ENaC inhibitor to the apical chamber at a concentration sufficient to achieve maximal or near-maximal inhibition of the amiloride-sensitive current.
-
Recording Inhibition: Record the Isc until a new stable baseline is reached, representing the inhibited state.
-
Washout: Perfuse the apical chamber with fresh, inhibitor-free Ringer's solution to wash out the inhibitor. The perfusion rate should be sufficient to ensure complete and rapid replacement of the solution.
-
Monitoring Recovery: Continuously record the Isc during the washout period. The rate and extent of Isc recovery indicate the reversibility of the inhibitor.
-
Data Analysis: Quantify the percentage of Isc recovery relative to the initial baseline before inhibitor application. The time constant of recovery can also be calculated to compare the dissociation rates of different inhibitors.
Patch-Clamp Washout Protocol
This technique allows for the study of ion channel activity at the single-channel or whole-cell level.
Objective: To measure the recovery of ENaC channel currents after the removal of the inhibitor from the extracellular solution.
Materials:
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Cells expressing ENaC
-
Patch pipettes
-
Extracellular and intracellular solutions
-
ENaC inhibitor of interest
-
Perfusion system for rapid solution exchange
Procedure:
-
Cell Preparation: Prepare cells expressing ENaC for patch-clamping.
-
Obtaining a Seal: Form a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Configuration: Establish a whole-cell or outside-out patch configuration.
-
Baseline Recording: Record baseline ENaC currents in the absence of the inhibitor.
-
Inhibitor Application: Perfuse the cell with an extracellular solution containing the ENaC inhibitor at a desired concentration.
-
Recording Inhibition: Record the channel currents until a steady-state inhibition is observed.
-
Washout: Rapidly switch the perfusion to an inhibitor-free extracellular solution.
-
Monitoring Recovery: Continuously record the channel currents during the washout to observe the recovery of channel activity.
-
Data Analysis: Analyze the current amplitude or open probability to determine the extent and rate of recovery. The off-rate (k_off) of the inhibitor can be calculated from the time course of recovery.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for assessing inhibitor reversibility.
Caption: ENaC Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing Reversibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 3. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]
- 4. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 5. What are ENaC blockers and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzamil (hydrochloride) - Applications - CAT N°: 14313 [bertin-bioreagent.com]
- 9. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Phenamil Methanesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Phenamil methanesulfonate, a potent epithelial sodium channel (ENaC) blocker used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the chemical properties and potential hazards associated with this compound.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 1161-94-0[1][2] |
| Molecular Formula | C₁₂H₁₂ClN₇O • CH₃SO₃H[2][3] |
| Appearance | Crystalline solid[2], Yellow solid |
| Solubility | - Soluble in DMSO (~1 mg/ml) and dimethylformamide (~0.1 mg/ml).[2] - Sparingly soluble in aqueous buffers.[2] - Insoluble in water and 0.1 M HCl. |
| Storage | Recommended storage at -20°C.[1] |
Hazard Identification and Personal Protective Equipment (PPE):
This compound should be handled as a hazardous substance.[4] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, a conservative approach is recommended due to the lack of thorough toxicological investigation.
-
Potential Hazards:
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: A dust respirator (e.g., N95) should be worn, especially when handling the solid form, to avoid inhaling dust particles.[4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[1][4] Never discharge this chemical into sewers or waterways.[4]
Step 1: Waste Collection and Storage
-
Solid Waste:
-
Collect dry, uncontaminated this compound powder in its original container or a clearly labeled, sealed container.
-
For materials contaminated with this compound (e.g., weigh boats, contaminated paper towels), place them in a separate, sealed, and clearly labeled waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous solutions are not recommended for storage for more than one day.[2]
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Wear appropriate PPE (gloves, safety glasses, and a dust respirator).[4]
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Gently sweep or vacuum up the spilled solid. If vacuuming, ensure the vacuum is equipped with a HEPA filter.[4]
-
To prevent dusting, the spilled material can be dampened with water before sweeping.[4]
-
Collect the swept material into a labeled container for disposal.[4]
-
-
Major Spills:
Step 3: Final Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
-
Ensure all waste containers are properly labeled with the chemical name and any associated hazards.
-
Follow all institutional and regulatory procedures for waste manifest and tracking.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Phenamil methanesulfonate
This guide provides crucial safety and logistical information for the handling and disposal of Phenamil methanesulfonate, a potent epithelial sodium channel (ENaC) blocker.[1] Given the incomplete toxicological data and conflicting safety classifications, a cautious approach is mandated. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and proper experimental conduct. One Safety Data Sheet (SDS) classifies this compound as a hazardous substance, while another does not; however, it is prudent to treat it as hazardous until more information is available.[2][3]
Recommended Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is essential to prevent skin contact, inhalation, and eye exposure.[4]
| Protection Type | Specific PPE | Purpose |
| Respiratory Protection | NIOSH-approved N95 (or higher) dust mask or a full-face/half-mask air-purifying respirator.[4][5][6] | To prevent inhalation of the powdered form, which can be harmful. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[5] | To protect eyes from dust particles and splashes of solutions. The material may cause severe eye irritation or damage.[2] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. For larger quantities or significant spill risk, chemical-resistant coveralls or an apron are recommended.[4][5][6] | To avoid skin contact, as the health effects of absorption are not fully known.[2] |
Operational Plan: Handling Procedures
Handling Solid this compound:
-
Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure all required PPE is worn correctly.
-
Weighing: When weighing the powdered substance, do so carefully to avoid generating dust. Use a chemical-resistant spatula and a tared weigh boat.
-
Housekeeping: Clean up any spills immediately using dry methods.[2] Avoid dusting.
Preparing Solutions:
This compound is soluble in organic solvents like DMSO and dimethylformamide, but has limited solubility in aqueous buffers.[3]
-
Solvent Selection: Choose the appropriate solvent based on your experimental needs.
-
Dissolution: If preparing an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3]
-
Storage: Aqueous solutions are not recommended to be stored for more than one day.[3]
Emergency Procedures: Spill and Accident Response
Minor Spills (Solid):
-
Containment: Restrict access to the area.
-
Cleanup: Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid creating dust. If sweeping, dampen the material with water first.[2] The vacuum cleaner should be fitted with a HEPA filter.[2]
-
Disposal: Place the collected material in a sealed, labeled container for hazardous waste disposal.
Major Spills (Solid or Liquid):
-
Evacuation: Evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Emergency Services: Contact your institution's emergency services or safety officer.
-
Cleanup (if trained): If you are trained to handle hazardous spills, wear full-body protective clothing and a respirator.[2] Contain the spill using sand, earth, or vermiculite.[2] Collect the material into a labeled container for disposal.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
Disposal Plan
All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific guidance.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely preparing, handling, and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
